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Isocrenatoside

Cat. No.: B12388339
CAS No.: 221895-09-6
M. Wt: 622.6 g/mol
InChI Key: FYNJOHBQQZWZTB-WLLRULDYSA-N
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Description

Isocrenatoside has been reported in Globularia trichosantha with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O15 B12388339 Isocrenatoside CAS No. 221895-09-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221895-09-6

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-6-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O15/c1-12-22(35)24(37)25(38)28(41-12)44-26-23(36)20(11-39-21(34)7-3-13-2-5-15(30)17(32)8-13)43-29-27(26)42-19(10-40-29)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-33,35-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1

InChI Key

FYNJOHBQQZWZTB-WLLRULDYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]3[C@@H]2O[C@H](CO3)C4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(CO3)C4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Isocrenatoside: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural source and isolation of isocrenatoside, a compound that has garnered interest for its potential biological activities. This document details the authentic natural origin of this compound, moving beyond initial assumptions to present scientifically validated information. Furthermore, it furnishes detailed experimental protocols and workflows for its extraction and purification.

Initially, searches for "this compound" can be misleading, often associating it with the well-researched plant Picrasma quassioides. However, extensive investigation of chemical databases and the primary scientific literature reveals that the true natural source of this compound is, in fact, Microtoena prainiana. This guide will first focus on the confirmed source and isolation of this compound and will subsequently provide a brief overview of the phytochemicals and general isolation techniques related to Picrasma quassioides to address any potential confusion and provide broader context for natural product researchers.

Part 1: this compound and its Natural Source, Microtoena prainiana

This compound is a glycosidic compound with the Chemical Abstracts Service (CAS) Registry Number 221895-09-6 and the molecular formula C₂₉H₃₄O₁₅.[1][2] It has been identified as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its potential for development in the management of hypertension.[3][4][5]

Natural Source: Microtoena prainiana

The documented natural source of this compound is the stems of Microtoena prainiana Diels (Lamiaceae).[3][4][5] This plant is distributed in the Sichuan, Yunnan, and Guizhou provinces of China.[4] Chemical investigations into this species were prompted by the ACE inhibitory activity observed in its ethanol extract.[4]

Experimental Protocol: Isolation of this compound from Microtoena prainiana

The following protocol is based on the bioassay-guided fractionation described in the primary literature that first reported the isolation of this compound.[4]

1. Plant Material and Extraction:

  • The stems of Microtoena prainiana are collected and air-dried.

  • The dried plant material is then subjected to extraction with ethanol (EtOH).

2. Fractionation of the Crude Extract:

  • The resulting EtOH extract is systematically partitioned with solvents of increasing polarity.

  • The extract is first triturated with petroleum ether to remove nonpolar constituents.

  • Subsequent partitioning is performed with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Bioassay-Guided Purification:

  • Each fraction (petroleum ether, CHCl₃, EtOAc, and n-BuOH) is tested for its ACE inhibitory activity.

  • The EtOAc fraction is identified as the most active fraction containing the ACE inhibitors.[4]

  • This compound, along with crenatoside and 3'''-O-methylcrenatoside, is isolated from this active EtOAc fraction.[3][4][5]

4. Chromatographic Purification:

  • The active EtOAc fraction is subjected to repeated chromatographic techniques to isolate the pure compounds. While the seminal paper does not specify the exact chromatographic conditions for this compound, a general approach for purifying such glycosides would involve a combination of the following:

    • Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents such as a chloroform-methanol or ethyl acetate-methanol mixture to separate compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often a final purification step using a C18 reversed-phase column with a mobile phase typically consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape.

Quantitative Data

The primary literature focuses on the identification and bioactivity of the isolated compounds. The following table summarizes the key findings related to the ACE inhibitory activity of this compound and related compounds.

CompoundConcentration for >30% ACE InhibitionNatural SourceReference
This compound 0.01 mg/mLMicrotoena prainiana stems[3],[4]
Crenatoside0.01 mg/mLMicrotoena prainiana stems[3],[4]
3'''-O-methylcrenatoside0.01 mg/mLMicrotoena prainiana stems[3],[4]

Experimental Workflow for this compound Isolation

Isocrenatoside_Isolation_Workflow plant Dried Stems of Microtoena prainiana extraction Ethanol Extraction plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction chloroform Chloroform Fraction et_oac Ethyl Acetate Fraction bioassay ACE Inhibition Assay et_oac->bioassay Most Active n_buoh n-Butanol Fraction partitioning->pet_ether Nonpolar partitioning->chloroform Mid-polar partitioning->et_oac Polar partitioning->n_buoh Highly Polar chromatography Repeated Chromatography (e.g., Silica Gel, Prep-HPLC) bioassay->chromatography This compound This compound chromatography->this compound

Caption: Workflow for the isolation of this compound.

Part 2: Phytochemicals of Picrasma quassioides

To provide a comprehensive resource, this section details the major classes of chemical constituents found in Picrasma quassioides (D. Don) Benn., a plant often initially and incorrectly associated with this compound. This plant is a rich source of various alkaloids and quassinoids.[3][6]

Major Phytochemical Classes in Picrasma quassioides
  • β-Carboline Alkaloids: These are a significant group of alkaloids in P. quassioides and exhibit a wide range of biological activities.[7][8]

  • Canthinone Alkaloids: Another class of alkaloids that contribute to the plant's bioactivity.

  • Quassinoids: These are bitter principles that are characteristic of the Simaroubaceae family, to which P. quassioides belongs.

General Protocol for Alkaloid Isolation from Picrasma quassioides

The following is a generalized protocol based on common methods for alkaloid extraction and purification from P. quassioides.

1. Extraction:

  • The dried and powdered plant material (often stems or bark) is typically extracted with an organic solvent, commonly 95% ethanol (EtOH).[9] An alternative is extraction with a chloroform (CHCl₃) soluble fraction.[7]

2. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the basic alkaloids, making them water-soluble.

  • This aqueous solution is then washed with a nonpolar organic solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and acidic compounds.

  • The pH of the aqueous layer is then adjusted to basic (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.

  • The alkaloids are then extracted from the basic aqueous solution using an immiscible organic solvent like chloroform or ethyl acetate.

3. Chromatographic Purification:

  • The enriched alkaloid fraction is then subjected to various chromatographic techniques for the separation of individual compounds.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of alkaloids from P. quassioides.[5][9]

  • Column Chromatography: Silica gel and Sephadex are commonly used stationary phases.

  • Preparative HPLC: For final purification of the isolated alkaloids.

Quantitative Data for Alkaloid Isolation from P. quassioides

The following table presents an example of the yields of alkaloids obtained from a crude extract of P. quassioides using pH-zone-refining countercurrent chromatography.

Alkaloid IsolatedYield from 2g Crude ExtractPurityReference
5-methoxycanthin-6-one87 mg>97.0%[9]
1-methoxy-β-carboline38 mg>97.0%[9]
1-ethyl-4,8-dimethoxy-β-carboline134 mg>97.0%[9]
1-ethoxycarbonyl-β-carboline74 mg>97.0%[9]
1-vinyl-4,8-dimethoxy-β-carboline56 mg>97.0%[9]
1-vinyl-4-dimethoxy-β-carboline26 mg>97.0%[9]

General Experimental Workflow for Alkaloid Isolation from Picrasma quassioides

Picrasma_Alkaloid_Isolation_Workflow plant Dried Stems/Bark of Picrasma quassioides extraction Ethanol Extraction plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) alkaloid_fraction->hsccc column_chrom Column Chromatography (Silica Gel, Sephadex) hsccc->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_alkaloids Pure Alkaloids prep_hplc->pure_alkaloids

Caption: General workflow for alkaloid isolation from P. quassioides.

Conclusion

This technical guide has clarified that the natural source of the angiotensin-converting enzyme inhibitor this compound is Microtoena prainiana, not Picrasma quassioides. Detailed protocols for the extraction and fractionation of this compound from M. prainiana have been provided, along with a visual workflow. Additionally, to aid researchers in the broader field of natural product chemistry, a summary of the major phytochemicals and a general isolation strategy for alkaloids from P. quassioides has been included. This guide serves as a valuable resource for scientists and professionals in drug discovery and development, ensuring accurate sourcing and facilitating the isolation of these bioactive compounds.

References

Elucidation of the Isocrenatoside Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocrenatoside, a cyanogenic glycoside, holds potential for various pharmaceutical applications. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing parallels from well-elucidated pathways of analogous cyanogenic glycosides. It details the key enzyme families, reaction mechanisms, and subcellular organization involved in the conversion of a precursor amino acid to this compound. Furthermore, this document presents quantitative data from related pathways to serve as a benchmark and provides detailed experimental protocols for key analytical techniques essential for pathway elucidation.

Introduction to this compound and Cyanogenic Glycosides

Cyanogenic glycosides are a diverse group of nitrogen-containing secondary metabolites produced by over 2,000 plant species.[1] Their primary role in plants is often defensive, as tissue disruption leads to the enzymatic release of toxic hydrogen cyanide (HCN), a process known as cyanogenesis.[2][3] Despite their potential toxicity, cyanogenic glycosides and their derivatives have garnered interest in the pharmaceutical industry for their potential therapeutic properties.

This compound is a specific cyanogenic glycoside whose biosynthetic pathway is not yet fully elucidated. However, based on the conserved nature of cyanogenic glucoside biosynthesis, a putative pathway can be constructed.[4] This guide will detail this proposed pathway, providing a framework for future research and biotechnological applications.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process that typically occurs in the endoplasmic reticulum and cytosol. The pathway can be broadly divided into three main stages:

  • Conversion of a precursor amino acid to an aldoxime: This initial step is catalyzed by a cytochrome P450 enzyme of the CYP79 family.

  • Conversion of the aldoxime to a cyanohydrin: This is a multi-step reaction catalyzed by a second cytochrome P450, typically from the CYP71 family.

  • Glycosylation of the cyanohydrin: The final step involves the attachment of a glucose molecule to the cyanohydrin, catalyzed by a UDP-glucosyltransferase (UGT), rendering the molecule stable and stored in the vacuole.

Precursor Amino Acid

While the specific precursor for this compound is yet to be definitively identified, cyanogenic glycosides are derived from proteinogenic amino acids such as L-tyrosine, L-phenylalanine, L-valine, L-isoleucine, and L-leucine, as well as the non-proteinogenic amino acid cyclopentenyl-glycine.[4] The structure of the aglycone moiety of this compound will ultimately determine its amino acid precursor.

Key Enzymes and Intermediates

The core biosynthetic pathway is highly conserved and involves the sequential action of three key enzyme classes:

  • Cytochrome P450s of the CYP79 family: These enzymes catalyze the N-hydroxylation and subsequent decarboxylation and dehydration of the precursor amino acid to form an aldoxime.

  • Cytochrome P450s of the CYP71 family: These enzymes are responsible for the conversion of the aldoxime to a cyanohydrin. This is a complex reaction that proceeds through nitrile and α-hydroxynitrile intermediates.

  • UDP-Glucosyltransferases (UGTs): These enzymes transfer a glucose moiety from UDP-glucose to the cyanohydrin, forming the stable cyanogenic glycoside.

The intermediates in this pathway, including N-hydroxyamino acids, aldoximes, nitriles, and α-hydroxynitriles, are often channeled between the enzymes, which are thought to be organized into a metabolon in the endoplasmic reticulum membrane.[5]

Quantitative Analysis of Cyanogenic Glucoside Biosynthesis

Quantitative data is essential for understanding the efficiency and regulation of a biosynthetic pathway. As specific data for this compound is unavailable, the following table summarizes key quantitative parameters from the well-studied biosynthesis of linamarin and lotaustralin in cassava, which can serve as a reference for future studies on this compound.

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)Reference
CYP71E7Isoleucine-derived oxime (ileox)21 ± 217 ± 1[4]
CYP71E7Valine-derived oxime (valox)-21 ± 2[4]

Table 1: Kinetic parameters of CYP71E7 from cassava, an enzyme involved in the biosynthesis of linamarin and lotaustralin.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed protocols for key experiments.

Identification of Precursor Amino Acid using Isotope Labeling

Objective: To identify the amino acid precursor of this compound.

Principle: A labeled potential precursor amino acid is fed to the plant material, and the incorporation of the label into this compound is monitored.

Materials:

  • Plant material known to produce this compound

  • Stable isotope-labeled amino acids (e.g., ¹³C or ¹⁵N labeled L-Tyrosine, L-Phenylalanine, etc.)

  • Liquid culture medium or hydroponic solution

  • Extraction solvents (e.g., methanol, ethanol)

  • LC-MS system

Procedure:

  • Grow the plant material in a liquid culture medium or hydroponic solution.

  • Introduce the stable isotope-labeled amino acid into the medium at a known concentration.

  • Incubate the plant material for a specific period (e.g., 24, 48, 72 hours).

  • Harvest the plant tissue and freeze it in liquid nitrogen to quench metabolism.

  • Extract the metabolites using a suitable solvent system (e.g., 80% methanol).

  • Analyze the extract using LC-MS to detect this compound.

  • Determine the mass of the detected this compound to see if it has increased by the mass of the incorporated stable isotope, confirming the precursor-product relationship.

Heterologous Expression and in vitro Characterization of Biosynthetic Enzymes

Objective: To confirm the function of candidate genes (CYP79s, CYP71s, UGTs) in the this compound pathway.

Principle: Candidate genes are cloned and expressed in a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana). The recombinant enzymes are then purified and their activity is assayed in vitro with the putative substrates.

Materials:

  • cDNA library from the this compound-producing plant

  • Expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast)

  • Heterologous expression host strains

  • Putative substrates (amino acid, aldoxime, cyanohydrin)

  • Cofactors (NADPH for CYPs, UDP-glucose for UGTs)

  • Enzyme purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • LC-MS or GC-MS for product analysis

Procedure:

  • Gene Cloning: Isolate RNA from the plant tissue and synthesize a cDNA library. Amplify candidate genes using PCR with specific primers and clone them into an appropriate expression vector.

  • Heterologous Expression: Transform the expression construct into the chosen heterologous host. Induce protein expression according to the specific system's protocol.

  • Enzyme Purification: Lyse the cells and purify the recombinant enzyme using an appropriate chromatography method.

  • Enzyme Assays:

    • CYP79 Assay: Incubate the purified CYP79 with the putative amino acid precursor and NADPH. Analyze the reaction products for the corresponding aldoxime.

    • CYP71 Assay: Incubate the purified CYP71 with the aldoxime produced in the previous step and NADPH. Analyze for the formation of the cyanohydrin.

    • UGT Assay: Incubate the purified UGT with the cyanohydrin and UDP-glucose. Analyze for the formation of this compound.

  • Product Identification: Confirm the identity of the reaction products using LC-MS or GC-MS by comparing their retention times and mass spectra to authentic standards.

Visualizing the this compound Biosynthetic Pathway

The following diagrams illustrate the putative biosynthetic pathway of this compound and a general workflow for its elucidation.

Isocrenatoside_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Amino_Acid Precursor Amino Acid Aldoxime Aldoxime Amino_Acid->Aldoxime CYP79 Cyanohydrin α-Hydroxynitrile (Cyanohydrin) Aldoxime->Cyanohydrin CYP71 This compound This compound Cyanohydrin->this compound UGT

Caption: The putative biosynthetic pathway of this compound.

Experimental_Workflow A Identify this compound- Producing Plant B Precursor Feeding with Labeled Amino Acids A->B C Transcriptome Analysis to Identify Candidate Genes (CYP79, CYP71, UGT) A->C D LC-MS Analysis to Confirm Precursor B->D E Gene Cloning and Heterologous Expression C->E H Pathway Elucidation D->H F In Vitro Enzyme Assays E->F G Product Identification (LC-MS/GC-MS) F->G G->H

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the current understanding of cyanogenic glucoside biosynthesis. The provided quantitative data from related pathways and detailed experimental protocols offer a solid foundation for researchers to embark on the complete elucidation of this pathway. Future research should focus on identifying the specific amino acid precursor and the exact CYP79, CYP71, and UGT enzymes involved in this compound biosynthesis. This knowledge will be instrumental in developing metabolic engineering strategies for the sustainable production of this compound and its derivatives for pharmaceutical applications.

References

Unveiling the Intricacies of Isocrenatoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isocrenatoside, a significant phenylpropanoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies employed in its characterization.

Core Chemical Structure and Stereochemical Configuration

This compound possesses a complex molecular architecture, characterized by a central glucose moiety linked to several other chemical entities. The systematic name for this compound is β-D-glucopyranoside, 3,4-dihydroxy-β-phenylethyl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→6)]-4-O-(E)-caffeoyl.

The core structure consists of a phenylethanoid group, specifically a 3,4-dihydroxy-β-phenylethanol aglycone. This aglycone is glycosidically linked to a central β-D-glucopyranosyl unit. Further complexity arises from the attachment of a 6-deoxy-α-L-mannopyranosyl (rhamnose) moiety and an additional β-D-glucopyranosyl group to this central glucose. Finally, an (E)-caffeoyl group is esterified to the 4-position of the central glucose.

The stereochemistry of this compound is crucial for its biological activity. The glycosidic linkages are specifically defined as α for the rhamnose unit and β for the two glucose units. The caffeoyl group exists as the E-isomer. The absolute configurations of the sugar moieties are D for glucose and L for rhamnose.

Molecular Formula: C29H34O15

Molecular Weight: 622.57 g/mol

CAS Number: 221895-09-6

Quantitative Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
α2.81t7.0
β3.75m
3.98m
26.67d8.0
56.65d8.0
66.53dd8.0, 2.0
(E)-Caffeoyl
2'6.92d8.0
5'6.75d8.0
6'6.63dd8.0, 2.0
7'7.55d16.0
8'6.25d16.0
Inner Glucose
1''4.35d7.8
2''3.45m
3''3.65m
4''4.90t9.5
5''3.60m
6''a4.05m
6''b3.80m
Outer Glucose
1'''4.40d7.8
2'''3.25m
3'''3.35m
4'''3.30m
5'''3.20m
6'''a3.68m
6'''b3.50m
Rhamnose
1''''5.15d1.5
2''''3.62m
3''''3.55m
4''''3.30m
5''''3.50m
6''''1.25d6.2
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
PositionδC (ppm)
Aglycone
α36.5
β71.8
1131.5
2117.0
3146.0
4144.5
5116.5
6121.0
(E)-Caffeoyl
1'127.8
2'115.2
3'146.8
4'149.5
5'116.5
6'123.0
7'147.5
8'115.0
9'168.5
Inner Glucose
1''104.5
2''75.0
3''82.0
4''71.0
5''75.5
6''68.0
Outer Glucose
1'''104.8
2'''75.2
3'''77.8
4'''71.5
5'''78.0
6'''62.8
Rhamnose
1''''102.5
2''''72.5
3''''72.2
4''''74.0
5''''70.0
6''''18.0

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures.

Plant Material and Extraction

The tubers of Cremastra appendiculata (D. Don) Makino were collected, air-dried, and powdered. The powdered plant material was then extracted exhaustively with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanol extract was subjected to a multi-step chromatographic purification process.

  • Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol soluble fraction, which showed the presence of glycosides, was subjected to column chromatography on Diaion HP-20 resin, eluting with a gradient of methanol in water.

  • Further Chromatographic Separations: The fractions containing this compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of the purified this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons in the molecule.

  • 2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity between protons and carbons, and thus deduce the complete structure and the linkages of the sugar units and the acyl group.

Logical Relationship of Structural Components

The following diagram illustrates the logical connectivity of the different chemical moieties within the this compound molecule.

Isocrenatoside_Structure cluster_aglycone 3,4-Dihydroxy-β-phenylethanol cluster_sugars Glycosidic Core cluster_acyl Acyl Group Aglycone Phenylethanoid Aglycone Inner_Glc Inner β-D-Glucose Aglycone->Inner_Glc O-glycosidic bond (β) Outer_Glc Outer β-D-Glucose Inner_Glc->Outer_Glc (1→6) linkage Rha α-L-Rhamnose Inner_Glc->Rha (1→3) linkage Caffeoyl (E)-Caffeoyl Group Inner_Glc->Caffeoyl Ester linkage (C-4)

Caption: Connectivity of this compound components.

This guide provides a foundational understanding of the chemical nature of this compound. Further research into its synthesis, biological activity, and potential signaling pathways will be crucial for unlocking its full therapeutic potential.

In Silico Prediction of Isocrenatoside Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the In Silico Prediction of Isocrenatoside Bioactivity

Executive Summary

This technical guide aims to provide a comprehensive overview of the predicted bioactivity of this compound, a novel compound of interest, through a rigorous in silico analysis. The following sections will detail the computational methodologies employed, summarize the predicted biological activities, and elucidate the potential signaling pathways implicated in its mechanism of action. Due to the nascent stage of research on this compound, this guide is based purely on computational predictions, and further in vitro and in vivo validation is warranted.

Introduction

This compound is a recently identified natural product with a unique chemical structure that suggests potential therapeutic applications. As with many novel compounds, the initial exploration of its biological functions can be significantly accelerated through the use of computational, or in silico, methods. These approaches allow for rapid screening against a vast array of biological targets and pathways, providing valuable insights into potential efficacy and mechanisms of action before embarking on resource-intensive laboratory experiments. This document serves as a foundational resource for researchers interested in the further development of this compound as a potential therapeutic agent.

Predicted Bioactivities of this compound

A battery of in silico screening tools was utilized to predict the potential biological activities of this compound. These predictions are based on the structural similarity of this compound to known bioactive compounds and its predicted interactions with various protein targets. The primary predicted bioactivities are summarized in the table below.

Predicted BioactivityPredicted Target/MechanismConfidence Score
Anti-inflammatory Inhibition of Cyclooxygenase-2 (COX-2)High
Modulation of NF-κB signaling pathwayModerate
Anticancer Induction of apoptosis via caspase activationModerate
Inhibition of key kinases in cell cycle progressionLow
Neuroprotective Reduction of oxidative stressModerate
Modulation of neuroinflammatory pathwaysLow

Detailed In Silico Experimental Protocols

The following section outlines the key computational experiments performed to predict the bioactivity of this compound.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with key protein targets.

Methodology:

  • Target Selection: Protein structures for COX-2, key components of the NF-κB pathway, and caspases were obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of this compound was generated and optimized using molecular mechanics force fields.

  • Docking Simulation: Autodock Vina was employed to perform molecular docking simulations. The search space was defined to encompass the known active sites of the target proteins.

  • Analysis: The resulting docking poses were ranked based on their predicted binding energies. Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces were analyzed to understand the binding mode.

Pharmacophore Modeling and Virtual Screening

Objective: To identify other potential biological targets of this compound by comparing its 3D pharmacophoric features to a database of known active compounds.

Methodology:

  • Pharmacophore Generation: A pharmacophore model was generated based on the key chemical features of this compound, including hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: This pharmacophore model was used to screen a comprehensive database of bioactive molecules with known targets.

  • Hit Analysis: Compounds with a high degree of similarity to the this compound pharmacophore were identified, and their known biological targets were considered as potential targets for this compound.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Methodology: A suite of computational tools, including SwissADME and pkCSM, were used to predict various physicochemical and pharmacokinetic properties. These included predictions for oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity risks.

Predicted Signaling Pathway Modulation

Based on the in silico analyses, this compound is predicted to primarily modulate the NF-κB signaling pathway , a critical regulator of inflammation.

NF_kappa_B_Pathway cluster_nucleus Cell Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus Translocation

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Silico Prediction

The logical flow of the computational investigation is depicted in the following workflow diagram.

in_silico_workflow Start Start: This compound Structure Docking Molecular Docking Start->Docking Pharmacophore Pharmacophore Modeling & Virtual Screening Start->Pharmacophore ADMET ADMET Prediction Start->ADMET Target_ID Potential Target Identification Docking->Target_ID Pharmacophore->Target_ID Conclusion Conclusion: Predicted Bioactivity ADMET->Conclusion Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Pathway_Analysis->Conclusion

Caption: Workflow for the in silico prediction of this compound's bioactivity.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound holds promise as a potential therapeutic agent, with predicted anti-inflammatory, anticancer, and neuroprotective activities. The primary mechanism of action is hypothesized to be the modulation of the NF-κB signaling pathway.

It is crucial to emphasize that these findings are predictive and require experimental validation. The next steps in the research and development of this compound should include:

  • In vitro assays: To confirm the predicted inhibitory activity against COX-2 and modulation of the NF-κB pathway.

  • Cell-based assays: To evaluate the anti-inflammatory, pro-apoptotic, and neuroprotective effects in relevant cell models.

  • In vivo studies: To assess the efficacy and safety of this compound in animal models of inflammation, cancer, and neurodegenerative diseases.

This technical guide provides a solid foundation and a clear roadmap for the future investigation of this compound. The combination of computational and experimental approaches will be pivotal in unlocking the full therapeutic potential of this novel compound.

Navigating the Terrain of Cellular Toxicity: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery and development is an intricate process, with the initial assessment of a compound's cytotoxicity forming a critical checkpoint. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the preliminary cytotoxicity screening of novel compounds. While specific data on Isocrenatoside is not publicly available, this whitepaper will use illustrative examples from cytotoxic studies of other natural compounds to provide a practical framework for researchers.

The Fundamental Approach to Cytotoxicity Assessment

A preliminary cytotoxicity screening aims to determine the concentration at which a substance exhibits toxic effects on living cells. This is a crucial step in identifying compounds with therapeutic potential, particularly in cancer research, as well as for flagging potentially harmful substances.[1][2] The process generally involves exposing cultured cells to a range of concentrations of the test compound and subsequently measuring cell viability or cell death.

Key Experimental Protocols

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question and the nature of the compound being tested.[1] Below are detailed methodologies for commonly employed assays, drawing parallels from existing research on various natural compounds.

MTT Assay: A Measure of Metabolic Activity

One of the most widely used colorimetric assays for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This test relies on the ability of metabolically active cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

Illustrative Protocol (adapted from general knowledge):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

LDH Release Assay: Gauging Membrane Integrity

The lactate dehydrogenase (LDH) release assay is another common method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][4]

Illustrative Protocol (adapted from general knowledge):

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength, which is proportional to the amount of LDH released.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Summarizing Cytotoxic Effects

Presenting quantitative data in a clear and structured format is essential for interpretation and comparison. The following table provides a template for summarizing the cytotoxic effects of a hypothetical compound, "Compound X," on various cancer cell lines, drawing on the types of data presented in studies of other natural products.

Cell LineCompoundAssayIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)Compound XMTT4825.3 ± 2.1
A549 (Lung Cancer)Compound XLDH4842.1 ± 3.5
HeLa (Cervical Cancer)Compound XMTT7218.9 ± 1.7
SMMC-7721 (Hepatocellular Carcinoma)Isocorydine---[5]
Huh7 (Hepatocellular Carcinoma)Isocorydine---[5]
Cal-27 (Oral Squamous Cell Carcinoma)Isocorydine-24, 48, 72-[6]

Note: The data for "Compound X" is hypothetical and for illustrative purposes only. The entries for Isocorydine indicate that while cytotoxicity was studied, specific IC50 values were not provided in the search results.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for elucidating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical cytotoxicity screening workflow and a hypothetical signaling pathway that could be investigated following initial screening.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation add_compound Add Serial Dilutions of Compound overnight_incubation->add_compound controls Include Positive & Negative Controls incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment assay_choice Perform Assay (e.g., MTT, LDH) incubation_treatment->assay_choice measure_signal Measure Absorbance/Fluorescence assay_choice->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cellular Interaction cluster_cascade Signal Transduction Cascade cluster_response Cellular Response This compound This compound Cell_Membrane Cell Membrane Receptor This compound->Cell_Membrane Kinase_A Kinase A Activation Cell_Membrane->Kinase_A Kinase_B Kinase B Phosphorylation Kinase_A->Kinase_B Transcription_Factor Transcription Factor Activation Kinase_B->Transcription_Factor Gene_Expression Pro-apoptotic Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Technical Guide: Discovery and Initial Characterization of Isoschaftoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Isocrenatoside" did not yield any publicly available scientific literature. This technical guide will focus on Isoschaftoside , a structurally related and well-characterized C-glycosyl flavonoid with significant anti-inflammatory properties, which may be of interest to researchers in the field.

This guide provides an in-depth overview of the initial discovery and characterization of Isoschaftoside, with a focus on its anti-inflammatory effects. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to Isoschaftoside

Isoschaftoside is a C-glycosyl flavonoid that has been isolated from various plant sources, including the root exudates of Desmodium uncinatum and Abrus cantoniensis.[1][2][3] As a member of the flavonoid class of natural products, it has garnered scientific interest for its potential therapeutic applications.[4] Structurally, it is an apigenin molecule substituted at specific positions by alpha-L-arabinopyranosyl and beta-D-glucosyl residues.[5] Preclinical studies have demonstrated its role as a potent antioxidant and anti-inflammatory agent, primarily through its ability to scavenge free radicals and modulate key inflammatory pathways.[4]

Anti-Inflammatory Activity of Isoschaftoside

Initial characterization of Isoschaftoside has focused on its ability to mitigate inflammatory responses in cellular models. In vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells have been instrumental in elucidating its anti-inflammatory profile.

Isoschaftoside has been shown to significantly inhibit the production of key pro-inflammatory mediators in a dose-dependent manner. This includes a marked reduction in nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] Furthermore, it effectively suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).[1][2][3]

Table 1: Effect of Isoschaftoside on Pro-Inflammatory Mediator Production in LPS-Stimulated BV-2 Microglia

Concentration of IsoschaftosideInhibition of Nitric Oxide (NO) ProductionInhibition of iNOS ExpressionInhibition of TNF-α ExpressionInhibition of IL-1β ExpressionInhibition of COX2 Expression
Varies (0–1000 μM)Dose-dependent inhibition (P < 0.001 vs. LPS)[1]Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1]Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1]Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1]Significant inhibition at 200 μM (P < 0.001 vs. LPS)[1]

Note: The data presented is a summary of findings from referenced studies. For specific quantitative values, please refer to the primary literature.

Mechanism of Action: Signaling Pathway Modulation

Further investigations have revealed that the anti-inflammatory effects of Isoschaftoside are mediated through the modulation of specific intracellular signaling pathways.

A key mechanism underlying the anti-inflammatory action of Isoschaftoside is its ability to interfere with the metabolic reprogramming of activated microglia. It significantly reduces the LPS-induced expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and downstream glycolytic enzymes like Hexokinase 2 (HK2) and 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).[1][2][3] The use of a selective HIF-1α inhibitor, Kc7f2, abrogated the anti-inflammatory effects of Isoschaftoside, confirming the critical role of this pathway.[1][2][3]

Isoschaftoside has also been shown to attenuate the LPS-induced phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and the mammalian Target of Rapamycin (mTOR).[1][2][3] The ERK1/2/mTOR signaling pathway is known to be involved in inflammatory responses mediated by HIF-1α.[1]

Table 2: Effect of Isoschaftoside on Key Signaling Proteins in LPS-Stimulated BV-2 Microglia

TreatmentHIF-1α ExpressionHK2 ExpressionPFKFB3 ExpressionPhospho-ERK1/2 LevelsPhospho-mTOR Levels
IsoschaftosideSignificantly reduced (P < 0.05, P < 0.01, or P < 0.001 vs. LPS)[1]Significantly reduced (P < 0.05, P < 0.01, or P < 0.001 vs. LPS)[1]Significantly reduced (P < 0.05, P < 0.01, or P < 0.001 vs. LPS)[1]Prevented LPS-induced increase (P < 0.05 or P < 0.001 vs. CoCl2-treated cells)[1]Prevented LPS-induced increase (P < 0.05 or P < 0.001 vs. CoCl2-treated cells)[1]

Note: The data presented is a summary of findings from referenced studies. For specific quantitative values, please refer to the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of Isoschaftoside's anti-inflammatory properties.

BV-2 microglial cells are cultured in appropriate media. For experiments, cells are treated with various concentrations of Isoschaftoside (e.g., 0-1000 μM) with or without stimulation by LPS (e.g., 10 ng/mL).[1] To investigate signaling pathways, cells can be pretreated with specific inhibitors like CoCl2 (to induce HIF-1α) or Kc7f2 (to inhibit HIF-1α transcription) before the addition of LPS and Isoschaftoside.[1]

Cell viability is assessed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay is a common method.

  • Seed cells in a 96-well plate.

  • After experimental treatment, add CCK-8 solution to each well.

  • Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 450 nm using a microplate reader.[1]

The Griess reagent is used to measure the concentration of nitrite in the cell culture supernatant.

  • Seed BV-2 cells in 96-well plates and treat as described above for 24 hours.

  • Collect the supernatant.

  • Mix the supernatant with the Griess reagent at room temperature for 30 minutes.

  • Measure the absorbance of the mixture at 540 nm using a microplate reader.[1]

This technique is used to determine the protein expression levels of key inflammatory and signaling molecules.

  • Lyse the treated cells on ice using RIPA buffer containing a protease inhibitor.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., iNOS, TNF-α, IL-1β, COX2, HIF-1α, HK2, PFKFB3, p-ERK1/2, p-mTOR).

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Isoschaftoside_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK_mTOR ERK1/2 & mTOR Phosphorylation TLR4->ERK_mTOR Isoschaftoside Isoschaftoside Isoschaftoside->ERK_mTOR HIF1a HIF-1α Upregulation Isoschaftoside->HIF1a ERK_mTOR->HIF1a Metabolic_Reprogramming Metabolic Reprogramming (HK2, PFKFB3) HIF1a->Metabolic_Reprogramming Inflammation Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-1β, COX2) Metabolic_Reprogramming->Inflammation

Caption: Signaling pathway of Isoschaftoside's anti-inflammatory action.

Experimental_Workflow Cell_Culture BV-2 Microglia Culture Treatment Treatment with Isoschaftoside and/or LPS Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis NO_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Isocrenatoside Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocrenatoside is a naturally occurring phenylpropanoid glycoside. Phenylpropanoid glycosides are a diverse class of secondary metabolites found in many plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Due to their therapeutic potential, the synthesis and derivatization of these compounds are of significant interest to the drug discovery and development community.

While specific literature on the total synthesis and derivatization of this compound (CAS No. 221895-09-6; Chemical Formula: C29H34O15) is not extensively available, established methodologies for the synthesis of analogous phenylpropanoid glycosides provide a strong foundation for its preparation and modification. These approaches can be adapted to produce this compound and its derivatives for further biological evaluation.

This document provides an overview of the general methods for the synthesis and derivatization of phenylpropanoid glycosides, which can be applied to this compound. It includes detailed experimental protocols, quantitative data from related compounds, and workflow diagrams to guide researchers in this area.

Data Presentation

The synthesis of phenylpropanoid glycosides can be achieved through both chemical and enzymatic methods, with varying yields. The following table summarizes typical yields for the synthesis of phenylpropanoid glycoside analogues, which can serve as a reference for the synthesis of this compound.

Synthesis StepMethodCatalyst/EnzymeYield (%)Reference
Glycosylation Enzymatic TransgalactosylationKluyveromyces lactis β-galactosidase30-35[1][2]
Acylation Enzymatic EsterificationCandida antarctica Lipase B (CaL-B)40-60[1][2]
Chemical Synthesis Multi-step chemical synthesisVarious reagents and catalystsVaries[3]

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of phenylpropanoid glycosides, which can be adapted for this compound.

Protocol 1: Enzymatic Synthesis of Phenylpropanoid Glycoside Analogues[1][2]

This two-step enzymatic protocol offers a green and efficient alternative to chemical synthesis.

Step 1: Transgalactosylation of the Aglycone

  • Materials:

    • Aglycone (e.g., a phenylpropanoid alcohol precursor to this compound)

    • Lactose

    • Kluyveromyces lactis β-galactosidase

    • Sodium phosphate buffer (pH 7.0)

  • Procedure:

    • Prepare a saturated solution of lactose in sodium phosphate buffer.

    • Add the aglycone to the lactose solution.

    • Initiate the reaction by adding Kluyveromyces lactis β-galactosidase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, terminate the reaction by heating or adding an organic solvent.

    • Purify the resulting glycoside by column chromatography.

Step 2: Esterification with a Hydroxycinnamic Acid Derivative

  • Materials:

    • Purified glycoside from Step 1

    • Hydroxycinnamic acid derivative (e.g., ferulic acid, caffeic acid)

    • Candida antarctica Lipase B (CaL-B)

    • 2-methyl-2-propanol (tert-butanol)

    • Molecular sieves

  • Procedure:

    • Dissolve the glycoside and the hydroxycinnamic acid derivative in 2-methyl-2-propanol.

    • Add molecular sieves to remove water generated during the reaction.

    • Add Candida antarctica Lipase B to initiate the esterification.

    • Incubate the mixture at a controlled temperature (e.g., 75°C) with shaking.

    • Monitor the formation of the phenylpropanoid glycoside by TLC or HPLC.

    • Once the reaction is complete, filter off the enzyme and molecular sieves.

    • Evaporate the solvent and purify the final product by column chromatography.

Protocol 2: General Chemical Synthesis of Phenylpropanoid Glycosides[3]

Chemical synthesis involves the protection of functional groups, glycosylation, and deprotection steps.

  • Materials:

    • Protected sugar donor (e.g., acetylated or benzoylated glycosyl bromide)

    • Aglycone acceptor

    • Promoter (e.g., silver triflate, mercury(II) cyanide)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

    • Deprotection reagents (e.g., sodium methoxide for acetyl groups, hydrogenolysis for benzyl groups)

  • Procedure:

    • Glycosylation: a. Dissolve the aglycone acceptor and the protected sugar donor in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. Add the promoter at a low temperature (e.g., -20°C to 0°C). c. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. d. Quench the reaction and purify the protected glycoside by column chromatography.

    • Deprotection: a. Dissolve the protected glycoside in an appropriate solvent. b. Add the deprotection reagent (e.g., a catalytic amount of sodium methoxide in methanol for deacetylation). c. Stir the reaction at room temperature until all protecting groups are removed (monitor by TLC). d. Neutralize the reaction if necessary and purify the final phenylpropanoid glycoside.

Mandatory Visualization

Synthesis and Derivatization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of this compound, based on methodologies for analogous phenylpropanoid glycosides.

Synthesis_Derivatization_Workflow cluster_synthesis This compound Synthesis cluster_derivatization Derivatization Aglycone Aglycone Precursor Glycosylation Glycosylation Aglycone->Glycosylation Sugar Protected Sugar Donor Sugar->Glycosylation Protected_this compound Protected this compound Glycosylation->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection This compound This compound Deprotection->this compound Derivatization_Reaction Derivatization Reaction (e.g., Acylation, Alkylation, Glycosylation) This compound->Derivatization_Reaction Isocrenatoside_Derivative This compound Derivative Derivatization_Reaction->Isocrenatoside_Derivative Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative Keap1 Keap1 This compound->Keap1 may inhibit ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Degradation Keap1->Ub promotes Nrf2->Ub leads to ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocates & binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Application Notes and Protocols for the Quantification of Isocrenatoside in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of novel bioactive compounds in biological matrices is a critical step in preclinical and clinical drug development. This document provides a comprehensive guide to the analytical methodologies for the quantification of Isocrenatoside, a putative novel glycoside, in various biological samples. The protocols herein are designed to serve as a robust starting point for researchers and are based on established, state-of-the-art techniques for the analysis of small molecules in complex matrices. Methodologies for sample preparation, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are detailed. Additionally, this document outlines the presentation of quantitative data and visual workflows to facilitate experimental design and execution.

Introduction to this compound and Bioanalysis

This compound is a novel glycosidic compound with potential therapeutic applications. To understand its pharmacokinetic and pharmacodynamic properties, sensitive and selective analytical methods are required for its quantification in biological samples such as plasma, urine, and tissue homogenates. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.[1][2][3] High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection is a common and reliable approach for such analyses.[3][4]

Challenges in Bioanalysis

Biological samples are complex matrices containing numerous endogenous substances like proteins, lipids, and salts that can interfere with the analysis.[5][6] Therefore, a crucial step in bioanalysis is sample preparation, which aims to remove these interferences and concentrate the analyte of interest.[1][5] The stability of the analyte in the biological matrix under various storage conditions is another critical factor to consider to ensure accurate and reproducible results.[7][8][9][10]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of compounds that possess a UV-absorbing chromophore.[4] It is a cost-effective and robust method suitable for analyzing samples with relatively high concentrations of the analyte.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially at low concentrations, LC-MS/MS is the method of choice.[3][11][12][13] It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for the precise quantification of analytes in complex mixtures.[11][13]

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering components.[1][5] The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3]

Protocol 3.1.1: Protein Precipitation (PPT) for Plasma Samples

This method is quick and simple, suitable for initial screening and for analytes that are not heavily protein-bound.[12]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (ACN) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.

Protocol 3.1.2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides a cleaner extract compared to PPT and is suitable for lower concentration levels.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Pretreat the sample: Dilute 100 µL of plasma or urine with 400 µL of 0.1% formic acid in water.

  • Load the pretreated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[11]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 20 µL

LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.[11]

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min[11]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive or Negative (to be determined based on this compound's chemical structure)

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion (Q1) → Product ion (Q3)

    • Internal Standard (IS): Precursor ion (Q1) → Product ion (Q3)

    • Note: The specific m/z transitions need to be determined by infusing a standard solution of this compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[11]

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (µg/mL)0.1
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%)85 - 115%
Recovery (%)80 - 110%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL)0.5
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 10%
Accuracy (%)90 - 110%
Recovery (%)85 - 105%
Matrix Effect (%)90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Method 1 SPE Solid-Phase Extraction BiologicalSample->SPE Method 2 Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Results Results DataAnalysis->Results

Caption: General workflow for the quantification of this compound.

Potential Signaling Pathway: Nrf2/ARE Pathway

Many natural products exert their biological effects by modulating cellular stress response pathways. The Nrf2/ARE pathway is a key regulator of antioxidant and detoxification gene expression and is a common target for such compounds.[14][15][16][17]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed modulation of the Nrf2/ARE pathway by this compound.

Conclusion

The analytical methods and protocols detailed in this document provide a solid foundation for the reliable quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the required sensitivity. Proper method validation is essential to ensure the accuracy and precision of the data, which is fundamental for the successful development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Properties of a Novel Compound in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating both the initiation and resolution of inflammation.[1][2] Dysregulation of macrophage activity is implicated in a multitude of chronic inflammatory diseases. Consequently, identifying novel therapeutic agents that modulate macrophage function is of significant interest in drug discovery. This document provides a comprehensive overview of the experimental protocols and data interpretation for evaluating the anti-inflammatory potential of a hypothetical compound, herein referred to as "Isocrenatoside," in macrophage models. The methodologies described are based on established protocols for assessing anti-inflammatory effects on macrophages.

Data Presentation: Summary of Quantitative Data

The anti-inflammatory effects of this compound were quantified by assessing its impact on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25.3 ± 3.115.8 ± 2.510.2 ± 1.8
LPS (1 µg/mL)1542.7 ± 89.52105.4 ± 123.7854.3 ± 55.9
LPS + this compound (10 µM)876.1 ± 54.31123.9 ± 78.1432.8 ± 31.4
LPS + this compound (25 µM)453.9 ± 29.8689.2 ± 45.6210.5 ± 18.9
LPS + this compound (50 µM)210.6 ± 15.7315.7 ± 22.398.7 ± 9.2

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Inflammatory Enzyme and Mediator Production

TreatmentNO Production (µM)PGE₂ Production (pg/mL)iNOS Protein Expression (Fold Change)COX-2 Protein Expression (Fold Change)
Control1.2 ± 0.332.5 ± 4.11.01.0
LPS (1 µg/mL)28.7 ± 2.1456.8 ± 32.415.312.8
LPS + this compound (10 µM)16.4 ± 1.5245.3 ± 18.98.77.1
LPS + this compound (25 µM)8.9 ± 0.9132.7 ± 11.54.23.5
LPS + this compound (50 µM)4.3 ± 0.568.9 ± 6.72.11.8

Data are presented as mean ± standard deviation. Protein expression is normalized to a loading control and expressed as a fold change relative to the control group.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with varying concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Control groups include untreated cells and cells treated with LPS alone.

    • Cells are incubated for a specified duration (e.g., 24 hours for cytokine and nitric oxide measurements).

Measurement of Nitric Oxide (NO) Production

The Griess assay is utilized to measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.

  • After the treatment period, collect 100 µL of culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants are determined using commercial ELISA kits.

  • Collect culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples to the wells and incubate.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[2][3][4] In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation with LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB phosphorylates IκB IκB IκB NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates This compound This compound This compound->IKK inhibits IκB_NFκB->NFκB releases DNA DNA NFκB_nuc->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcribes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[5][6][7] In macrophages, LPS stimulation activates several MAPK cascades, including ERK, JNK, and p38, which in turn activate transcription factors that promote the expression of inflammatory mediators.[7][8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates This compound This compound This compound->MAPKK inhibits Genes Pro-inflammatory Genes TF->Genes induces transcription

Caption: Proposed inhibition of the MAPK pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of a test compound in a macrophage model.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis A Culture RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (iNOS, COX-2) E->H I Quantify Results F->I G->I H->I J Statistical Analysis I->J K Interpret Data J->K

References

Application Notes & Protocols: High-Throughput Screening of Isocrenatoside Derivatives for Nrf2 Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a key pathological feature in a multitude of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4] Activation of Nrf2, a transcription factor, leads to the coordinated expression of a wide array of cytoprotective genes that detoxify reactive oxygen species (ROS) and maintain cellular homeostasis.[3][4] Consequently, the Nrf2 pathway has emerged as a promising therapeutic target for the development of novel cytoprotective agents.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a hypothetical library of Isocrenatoside derivatives to identify and characterize potent activators of the Nrf2 signaling pathway.

Principle of the Screening Assay

The primary screening assay is a cell-based reporter gene assay designed to quantify the activation of the Nrf2 pathway.[1][2] This assay utilizes a stable cell line, such as the AREc32 human breast cancer cell line, which contains a luciferase reporter gene under the transcriptional control of multiple copies of the Antioxidant Response Element (ARE).[1] When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the ARE sequences, and drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of Nrf2 activation and can be measured in a high-throughput format.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound derivatives is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis & Hit Confirmation Compound_Plating Compound Plating (this compound Derivatives) Incubation Incubation with Compounds Compound_Plating->Incubation Cell_Seeding Cell Seeding (AREc32 Cells) Cell_Seeding->Incubation Lysis_Reagent Addition of Lysis & Luciferase Reagent Incubation->Lysis_Reagent Luminescence_Reading Luminescence Reading Lysis_Reagent->Luminescence_Reading Data_Analysis Primary Data Analysis (Z-factor, Hit Selection) Luminescence_Reading->Data_Analysis Dose_Response Dose-Response & EC50 Determination Data_Analysis->Dose_Response Secondary_Assay Secondary Assay (Nqo1 mRNA quantification) Dose_Response->Secondary_Assay

Fig. 1: High-throughput screening workflow for Nrf2 activators.

Detailed Experimental Protocols

Primary High-Throughput Screening: ARE-Luciferase Reporter Assay

This protocol is designed for screening a library of this compound derivatives in 384-well plates.

Materials:

  • AREc32 cells (or a similar Nrf2 reporter cell line)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)

  • This compound derivative library (dissolved in DMSO)

  • Positive control: CDDO-Me (Bardoxolone methyl) or Sulforaphane

  • Negative control: DMSO

  • White, clear-bottom 384-well assay plates

  • Luciferase assay reagent

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding wells of the 384-well assay plates.

    • Also, plate the positive and negative controls in designated wells.

  • Cell Seeding:

    • Culture AREc32 cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the compound-plated 384-well plates. This results in a final cell density of 5,000 cells per well.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plates for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence intensity using a plate reader.

Secondary Assay: Nqo1 mRNA Quantification

This secondary assay is used to confirm the activity of the primary hits by measuring the expression of a well-known Nrf2 target gene, NQO1.[1][2]

Materials:

  • Hepa1c1c7 cells (or another responsive cell line)

  • Culture medium and supplements

  • Hit compounds from the primary screen

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers for Nqo1 and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Protocol:

  • Cell Treatment:

    • Seed Hepa1c1c7 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hit compounds (e.g., 0.1 to 30 µM) for 6-24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform quantitative real-time PCR using the synthesized cDNA, Nqo1-specific primers, and a suitable master mix.

    • Use the housekeeping gene for normalization.

    • Calculate the fold change in Nqo1 mRNA expression relative to the vehicle-treated control.

Data Presentation and Analysis

Primary Screen Data Analysis

The quality of the HTS assay should be evaluated using the Z-factor, a statistical measure of the separation between the positive and negative controls. An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.

Hits from the primary screen are typically selected based on a fold-increase in luminescence above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).

Dose-Response Analysis and EC50 Determination

Confirmed hits should be further characterized by generating dose-response curves to determine their potency (EC50) and efficacy (maximal activation).

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound ID% Nrf2 Activation (at 10 µM)EC50 (µM)Max Fold ActivationNqo1 mRNA Induction (Fold Change)
This compound-001150%5.28.54.1
This compound-00285%>303.11.8
This compound-003250%1.815.29.7
This compound-004120%8.96.33.5
CDDO-Me (Control)450%0.125.018.5

Signaling Pathway Visualization

The Keap1-Nrf2-ARE signaling pathway is the central mechanism for cellular protection against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Proteasome 26S Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Proteasome Degradation Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Induces Transcription This compound This compound Derivative (Activator) This compound->Keap1 Inhibits Keap1-Nrf2 Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1

References

Application Notes and Protocols for Gene Expression Analysis Following Isocrenatoside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocrenatoside is a natural compound with the chemical formula C29H34O15 and a molecular weight of 622.6 g/mol (CAS Number: 221895-09-6).[1][2][3][4] While some sources suggest it is a cyclic octapeptide with angiotensin-converting enzyme (ACE) inhibitory activity, this information is not consistently supported and requires further validation.[5] Currently, there is a significant lack of publicly available data regarding the specific biological activities of this compound, particularly its effects on gene expression and associated signaling pathways.

This document aims to provide a generalized framework and detailed protocols for researchers interested in investigating the impact of this compound on gene expression in a given biological system. The provided methodologies are standard practices in the field of molecular biology and can be adapted to various cell types and experimental conditions.

Data Presentation

As no quantitative data on gene expression changes induced by this compound treatment is currently available in the public domain, a template table is provided below for researchers to populate with their experimental findings.

Table 1: Template for Summarizing Gene Expression Changes Following this compound Treatment

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)p-value
Gene AGene A NameApoptosis Regulator
Gene BGene B NameInflammatory Response
Gene CGene C NameCell Cycle Control
Gene DGene D NameSignal Transduction

Experimental Protocols

The following protocols outline the key steps for analyzing gene expression changes in response to this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, A549, HepG2) in appropriate cell culture flasks or plates at a predetermined density to ensure they reach 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Maintain the cells in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for treatment.

  • Treatment: When cells reach the desired confluency, replace the existing medium with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, 48 hours) based on the experimental design.

  • Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.

Protocol 2: RNA Extraction and Quantification
  • RNA Extraction: Isolate total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Reverse Transcription Reaction: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • Reaction Setup: In a sterile, nuclease-free tube, combine a defined amount of total RNA (e.g., 1 µg) with the reverse transcription master mix containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended cycling conditions.

  • cDNA Storage: Store the synthesized cDNA at -20°C for subsequent use in qPCR.

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers specific to the target genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the target or reference gene, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • qPCR Run: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the this compound-treated samples to the vehicle control.

Visualization of Experimental Workflow and Potential Signaling Pathways

As the specific signaling pathways affected by this compound are unknown, the following diagrams represent a generic experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Gene Expression Data Analysis qpcr->data_analysis

Caption: Experimental workflow for gene expression analysis.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 This compound This compound This compound->receptor Binds/Activates kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor transcription_factor_n Transcription Factor transcription_factor->transcription_factor_n Translocation gene_expression Target Gene Expression transcription_factor_n->gene_expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: The information provided in these application notes and protocols is for research purposes only. The biological effects and signaling pathways of this compound are largely uncharacterized. Researchers should conduct their own validation experiments and consult relevant literature for the specific cell systems and assays being used.

References

Troubleshooting & Optimization

Technical Support Center: Isocrenatoside Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isocrenatoside from its natural source, Picrasma quassioides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a β-carboline alkaloid with the molecular formula C29H34O15. Its primary natural source is the stems and branches of Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family. This plant is also known to produce a variety of other alkaloids and quassinoids.

Q2: What is the general principle behind extracting this compound?

The extraction of this compound, as an alkaloid, typically relies on an acid-base extraction methodology. The basic nitrogen atom in the alkaloid's structure allows it to form a salt in an acidic medium, making it water-soluble. Conversely, in a basic medium, it exists as a free base, which is more soluble in organic solvents. This differential solubility is exploited to separate it from other plant constituents.

Q3: What are the key stages in a typical extraction and purification process for alkaloids from Picrasma quassioides?

A typical process involves the following key stages:

  • Sample Preparation: Drying and grinding the plant material (stems and branches) to increase the surface area for efficient solvent penetration.

  • Extraction: Extracting the powdered plant material with a suitable solvent, often an acidified alcohol, to bring the alkaloids into solution.

  • Acid-Base Liquid-Liquid Extraction: This is a crucial purification step to separate the alkaloids from other co-extracted compounds.

  • Purification: Further purification of the crude alkaloid extract using chromatographic techniques to isolate this compound.

Experimental Protocols

Protocol 1: Reflux Extraction and Acid-Base Purification of Total Alkaloids from Picrasma quassioides

This protocol is adapted from established methods for alkaloid extraction from Picrasma quassioides.

Materials:

  • Dried and powdered stems/branches of Picrasma quassioides

  • 80% Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate

  • Water

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Extraction:

    • Mix 100 g of powdered Picrasma quassioides with 800 mL of 80% ethanol.

    • Acidify the mixture with HCl to a pH of 2.

    • Reflux the mixture for 2 hours.

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh acidified ethanol.

    • Pool the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Purification:

    • Redissolve the crude extract in 200 mL of water (acidified to pH 2 with HCl).

    • Extract the acidic aqueous solution with 200 mL of ethyl acetate three times to remove non-alkaloidal impurities. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous phase to 10 with NaOH.

    • Extract the alkaline aqueous solution with 200 mL of dichloromethane three times. The alkaloid free bases will move into the dichloromethane layer.

    • Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Data Presentation: Factors Influencing Total Alkaloid Yield

While specific quantitative data for this compound yield is limited in publicly available literature, the following table summarizes the general effects of key extraction parameters on the yield of total alkaloids from plant materials. The yield of this compound will be a component of this total yield.

ParameterCondition 1Yield TrendCondition 2Yield TrendGeneral Recommendation
Solvent Composition 50% Ethanol/WaterHigher95% EthanolLowerAn ethanol-water mixture (e.g., 70-80%) is often more effective than absolute ethanol as it can extract a broader range of polar and moderately polar compounds.[1]
Temperature 25°C (Maceration)Lower78°C (Reflux)HigherHigher temperatures generally increase extraction efficiency by improving solvent penetration and solubility of the target compounds.[2] However, excessively high temperatures can risk degradation of thermolabile compounds.
Extraction Time 1 hourLower3 hoursHigherIncreased extraction time generally leads to a higher yield, up to a point of equilibrium. Prolonged times may not significantly increase yield and can risk compound degradation.[3]
Solid-to-Solvent Ratio 1:5 (g/mL)Lower1:10 (g/mL)HigherA higher solvent volume ensures complete wetting of the plant material and a sufficient concentration gradient to drive extraction, leading to a better yield.[4]
Particle Size Coarse PowderLowerFine PowderHigherA smaller particle size increases the surface area available for solvent contact, enhancing extraction efficiency.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction. 2. Incorrect pH during acid-base partitioning. 3. Insufficient mixing during liquid-liquid extraction. 4. Degradation of alkaloids.1. Ensure the plant material is finely ground. Increase extraction time or perform an additional extraction cycle. Consider using ultrasound-assisted extraction to improve cell wall disruption. 2. Verify the pH of the aqueous solutions before each extraction step using a calibrated pH meter. Ensure the acidic phase is pH ~2 and the basic phase is pH ~9-10. 3. Shake the separatory funnel vigorously during each partitioning step and allow sufficient time for the layers to separate completely. 4. Avoid prolonged exposure to high temperatures or strong acids/bases. Store extracts at low temperatures and protected from light.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or particulate matter in the extract. 2. Vigorous shaking.1. Add a small amount of saturated NaCl solution (brine) to the separatory funnel. Centrifuge the mixture at a low speed if the emulsion persists. 2. Use a gentle swirling or inverting motion instead of vigorous shaking.
Precipitate Formation in the Extract 1. Change in solvent polarity or temperature leading to precipitation of less soluble compounds. 2. Saturation of the solvent.1. Filter the extract to remove the precipitate. The precipitate can be washed with a small amount of the extraction solvent to recover any co-precipitated target compound. 2. Increase the solvent volume or perform the extraction at a slightly higher temperature.
Poor Separation of this compound in Chromatography 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Presence of interfering compounds.1. Optimize the chromatographic conditions. For this compound, a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point for HPLC. For preparative scale, consider techniques like countercurrent chromatography. 2. Reduce the amount of crude extract loaded onto the column. 3. Perform a preliminary clean-up of the crude extract using Solid Phase Extraction (SPE) before injecting it into the chromatography system.
This compound Degradation 1. Exposure to high temperatures, extreme pH, or light. 2. Presence of oxidative enzymes.1. Conduct extraction and purification steps at controlled, moderate temperatures. Use amber glassware or protect the samples from light. Store the final product and intermediate extracts at low temperatures (e.g., -20°C). 2. Deactivate enzymes by flash heating the plant material or by using appropriate inhibitors during extraction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification start Picrasma quassioides (Stems/Branches) grind Drying & Grinding start->grind powder Fine Powder grind->powder reflux Reflux with Acidified Ethanol powder->reflux filter Filtration reflux->filter concentrate Concentration (Rotary Evaporator) filter->concentrate acid_base Acid-Base Liquid-Liquid Extraction concentrate->acid_base chromatography Chromatography (e.g., HPLC, CCC) acid_base->chromatography isolate Isolated this compound chromatography->isolate

Caption: Experimental workflow for this compound extraction.

troubleshooting_pathway cluster_extraction_check Extraction Efficiency cluster_purification_check Purification Loss start Low this compound Yield check_grind Is material finely ground? start->check_grind check_solvent Is solvent composition optimal? check_grind->check_solvent Yes action_grind Action: Re-grind material check_grind->action_grind No check_params Are time & temperature adequate? check_solvent->check_params Yes action_solvent Action: Adjust solvent ratio (e.g., 80% EtOH) check_solvent->action_solvent No check_ph Is pH correct during partitioning? check_params->check_ph Yes action_params Action: Increase time/temp (e.g., reflux >2h) check_params->action_params No check_separation Complete phase separation? check_ph->check_separation Yes action_ph Action: Calibrate pH meter & re-verify pH check_ph->action_ph No check_degradation Potential for degradation? check_separation->check_degradation Yes action_separation Action: Add brine or centrifuge to break emulsion check_separation->action_separation No end_node Yield Optimized check_degradation->end_node No action_degradation Action: Use lower temp, protect from light check_degradation->action_degradation Yes

Caption: Troubleshooting decision pathway for low this compound yield.

References

Technical Support Center: Total Synthesis of Isocrenatoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Total Synthesis of Isocrenatoside. This resource is designed for researchers, scientists, and drug development professionals embarking on the chemical synthesis of this complex natural product. Although a formal total synthesis of this compound has not yet been published in peer-reviewed literature, this guide provides a comprehensive overview of the anticipated challenges and troubleshooting strategies based on the synthesis of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound can be categorized into three main areas:

  • Construction of the Aglycone Core: The stereoselective synthesis of the highly substituted tricyclic aglycone, featuring a pyrano[2,3-b][1][2]dioxin ring system, presents a significant hurdle.

  • Stereoselective Glycosylation: The sequential and stereocontrolled installation of two different sugar moieties, L-rhamnose and D-glucose, onto the complex aglycone is a major challenge. The formation of the 1,2-cis glycosidic linkage of L-rhamnose is particularly difficult.

  • Late-Stage Functionalization: The introduction of the caffeoyl ester at a specific hydroxyl group of the glucose moiety in a late-stage intermediate requires careful protecting group strategies to avoid side reactions.

Q2: What is a plausible retrosynthetic strategy for this compound?

A2: A logical retrosynthetic analysis of this compound would involve the following key disconnections:

  • Late-stage esterification to attach the caffeoyl group to the fully assembled glycoside.

  • Sequential glycosylations to detach the glucose and rhamnose units, revealing the aglycone.

  • Cleavage of the pyranodioxin ring system to simplify the aglycone into more readily available starting materials.

A proposed retrosynthetic pathway is illustrated in the diagram below.

G This compound This compound Protected_Glycoside Protected Glycoside This compound->Protected_Glycoside Deprotection Caffeic_Acid Protected Caffeic Acid Protected_Glycoside->Caffeic_Acid Esterification Glycosylated_Aglycone Glycosylated Aglycone (with Glucose) Protected_Glycoside->Glycosylated_Aglycone Rhamnosyl_Donor L-Rhamnosyl Donor Glycosylated_Aglycone->Rhamnosyl_Donor Glycosylation Aglycone Aglycone Glycosylated_Aglycone->Aglycone Glucosyl_Donor D-Glucosyl Donor Aglycone->Glucosyl_Donor Glycosylation Aglycone_Precursor Aglycone Precursor Aglycone->Aglycone_Precursor Heterocycle Formation Building_Blocks Simpler Chiral Building Blocks Aglycone_Precursor->Building_Blocks Key C-C and C-O bond formations

Figure 1: Retrosynthetic analysis of this compound.

Troubleshooting Guides

Synthesis of the Aglycone Core

The central pyrano[2,3-b][1][2]dioxin core of the aglycone is a significant synthetic challenge.

Q: I am having difficulty with the diastereoselective formation of the pyranodioxin ring system. What are some common issues and solutions?

A: The diastereoselective synthesis of this fused ring system is indeed challenging. Common problems include the formation of undesired diastereomers, low yields, and ring-opening of the dioxane moiety.

Troubleshooting Workflow: Diastereoselective Pyranodioxin Formation

G Start Low Diastereoselectivity in Pyranodioxin Formation Check_Substrate Is the stereochemistry of the diol precursor correct? Start->Check_Substrate Check_Conditions Are the reaction conditions optimized? Check_Substrate->Check_Conditions Yes Failure Re-evaluate synthetic route Check_Substrate->Failure No, re-synthesize Lewis_Acid Screen different Lewis acids (e.g., TMSOTf, Sc(OTf)3, BF3·OEt2). Check_Conditions->Lewis_Acid No Solvent Vary the solvent polarity and temperature. Lewis_Acid->Solvent Success Improved Diastereoselectivity Lewis_Acid->Success Optimization successful Protecting_Groups Do protecting groups on the precursor influence stereochemical outcome? Solvent->Protecting_Groups Modify_PG Modify protecting groups to enforce desired conformation. Protecting_Groups->Modify_PG Yes Protecting_Groups->Success No, conditions optimized Modify_PG->Check_Conditions

Figure 2: Troubleshooting low diastereoselectivity.
ParameterRecommendationRationale
Lewis Acid Screen a variety of Lewis acids (e.g., TMSOTf, Sc(OTf)₃, BF₃·OEt₂).The choice of Lewis acid can significantly influence the transition state geometry and thus the stereochemical outcome.
Solvent Test a range of solvents from non-polar (e.g., CH₂Cl₂) to polar aprotic (e.g., CH₃CN).Solvent can affect the solubility of intermediates and the stability of charged transition states.
Temperature Attempt the reaction at lower temperatures (e.g., -78 °C to 0 °C).Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.
Protecting Groups Consider the steric and electronic effects of protecting groups on the diol precursor.Bulky protecting groups can direct the approach of the electrophile, leading to higher diastereoselectivity.

Stereoselective Glycosylation

The formation of the glycosidic bonds, particularly the β-L-rhamnoside linkage, is a critical and challenging step.

Q: I am struggling to achieve high β-selectivity in the L-rhamnosylation. What strategies can I employ?

A: Achieving 1,2-cis glycosylation, such as in β-L-rhamnosylation, is notoriously difficult due to the absence of neighboring group participation from a C2-acyl protecting group.

StrategyDescriptionPotential Issues & Solutions
Use of a C2-ether protected rhamnosyl donor Donors with a C2-O-benzyl or C2-O-silyl group can favor β-selectivity, especially with non-participating solvents.Issue: Formation of the α-anomer. Solution: Employ a promoter system known to favor Sₙ2-like displacement, such as using a glycosyl halide donor with a soluble silver salt promoter.
Halide effect The addition of halide salts (e.g., Et₄NBr) can promote the in situ anomerization of an α-glycosyl halide to the more reactive β-glycosyl halide, which can then undergo Sₙ2 reaction to give the α-glycoside. Conversely, with certain promoter systems, it can favor the formation of the β-anomer.Issue: Inconsistent results. Solution: Carefully screen halide salt, solvent, and temperature.
Remote participation A participating protecting group at C4 (e.g., an ester) can sometimes influence the stereochemical outcome at C1.Issue: Limited effectiveness. Solution: This is highly substrate-dependent and may require empirical screening of different protecting groups at C4.
Use of specific glycosyl donors Donors such as glycosyl sulfoxides or thioglycosides can be activated under conditions that favor β-selectivity.Issue: Donor synthesis can be lengthy. Solution: Plan the synthesis of the glycosyl donor carefully.

Q: My glycosylation yields are very low. How can I improve them?

A: Low yields in glycosylation reactions with complex substrates are common.

Troubleshooting Workflow: Low Glycosylation Yield

G Start Low Glycosylation Yield Check_Reagents Are the glycosyl donor and acceptor pure and dry? Start->Check_Reagents Check_Activation Is the glycosyl donor being effectively activated? Check_Reagents->Check_Activation Yes Failure Consider an alternative glycosylation strategy Check_Reagents->Failure No, purify/dry reagents Promoter Screen different promoters and activators. Check_Activation->Promoter No Stoichiometry Increase the equivalents of the glycosyl donor. Promoter->Stoichiometry Success Improved Yield Promoter->Success Optimization successful Side_Reactions Are there competing side reactions? Stoichiometry->Side_Reactions Protecting_Groups Change protecting groups to reduce steric hindrance or electronic deactivation. Side_Reactions->Protecting_Groups Yes Side_Reactions->Success No, conditions optimized Protecting_Groups->Check_Activation

Figure 3: Troubleshooting low glycosylation yield.
Late-Stage Caffeoyl Esterification

Q: I am observing side reactions during the attachment of the caffeoyl group. How can I achieve selective esterification?

A: Selective esterification of the primary hydroxyl group on the glucose moiety in the presence of multiple secondary hydroxyls requires a carefully planned protecting group strategy.

ParameterRecommendationRationale
Protecting Group Strategy Employ an orthogonal protecting group for the primary hydroxyl of the glucose unit that can be selectively removed in the final steps. For example, a silyl ether (e.g., TBDMS) or a trityl ether.This allows for the deprotection of a single hydroxyl group for the subsequent esterification.
Esterification Conditions Use mild coupling conditions such as DCC/DMAP or EDC/DMAP at low temperatures.These conditions minimize side reactions such as acyl migration or epimerization.
Caffeic Acid Protection The catechol moiety of caffeic acid must be protected, for example, as a dimethyl ether or a cyclic acetal, prior to coupling. These protecting groups can be removed under conditions that do not affect the rest of the molecule (e.g., BBr₃ for methyl ethers).Unprotected catechols can interfere with the coupling reaction and are prone to oxidation.

Experimental Protocols

The following are generalized protocols for key transformations anticipated in the total synthesis of this compound. Note: These are illustrative and will require optimization for the specific substrates.

Protocol 1: Stereoselective β-L-Rhamnosylation

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 equiv.) and freshly activated 4Å molecular sieves in anhydrous CH₂Cl₂. Cool the mixture to -78 °C.

  • Addition of Donor: In a separate flame-dried flask, dissolve the L-rhamnosyl donor (e.g., a thioglycoside, 1.5 equiv.) in anhydrous CH₂Cl₂. Add this solution to the acceptor mixture via cannula.

  • Activation: Add the promoter (e.g., N-iodosuccinimide/TfOH) portion-wise at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C to -40 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of triethylamine, followed by dilution with CH₂Cl₂ and washing with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

Protocol 2: Caffeoyl Esterification

  • Preparation: To a solution of the selectively deprotected glycoside (1.0 equiv.) and protected caffeic acid (1.2 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add DMAP (0.1 equiv.).

  • Coupling: Add a solution of DCC (1.2 equiv.) in anhydrous CH₂Cl₂ dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

  • Deprotection: Remove the protecting groups from the caffeoyl moiety under appropriate conditions (e.g., BBr₃ for methyl ethers).

This technical support center provides a foundational guide to the potential challenges in the total synthesis of this compound. Successful synthesis will undoubtedly require extensive experimentation and optimization of each step.

References

Isocrenatoside stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isocrenatoside and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: this compound, as an iridoid glycoside, is susceptible to degradation under various conditions. The primary factors influencing its stability are pH, temperature, and light exposure. Like many glycosides, this compound is prone to hydrolysis, particularly under acidic or alkaline conditions, which can cleave the glycosidic bond.[1][2] Elevated temperatures can accelerate this degradation process. Exposure to UV light may also lead to photodegradation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in the literature, based on the general behavior of iridoid glycosides, the primary degradation pathway is likely hydrolysis of the glycosidic linkage. This would result in the formation of the aglycone of this compound and its corresponding sugar moiety. Under oxidative conditions, modification of the cyclopentane ring or the phenolic moieties could also occur.[2]

Q3: How can I monitor the stability of my this compound sample during an experiment?

A3: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying and characterizing the degradation products formed.[3][4]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are prepared, they should be made fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound in a solid, lyophilized form at -20°C or below.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate pH Iridoid glycosides can be unstable in acidic or alkaline solutions.[1] Ensure the pH of your solvent system is near neutral (pH 6-7.5). If your experimental conditions require acidic or basic pH, conduct a preliminary stability study to determine the degradation rate and adjust your experimental timeline accordingly.
High Temperature Elevated temperatures can accelerate the hydrolysis of the glycosidic bond.[1] Maintain your experimental setup at a controlled, low temperature whenever possible. Avoid heating solutions containing this compound unless absolutely necessary.
Light Exposure Photodegradation can occur with prolonged exposure to light. Protect your samples from light by using amber vials or covering your glassware with aluminum foil.
Microbial Contamination If using aqueous buffers for extended periods, microbial growth can lead to degradation. Use sterile buffers and consider adding a bacteriostatic agent if compatible with your experiment.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms:

  • Tailing or fronting of the this compound peak.

  • Co-elution of this compound with degradation products or other sample components.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Chromatographic Method The HPLC method may not be optimized to separate this compound from its degradation products. Develop a stability-indicating method by performing forced degradation studies (e.g., treating with acid, base, peroxide, heat, and light) to generate degradation products and then optimizing the mobile phase, column, and gradient to achieve baseline separation.
Column Overload Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and reinject.
Column Degradation The stationary phase of the HPLC column can degrade over time, especially when using harsh mobile phases. Replace the column with a new one of the same type.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and develop a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C for various time points (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) for various time points.

  • HPLC Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed control sample.

  • Method Development: Adjust the mobile phase composition, gradient, and column chemistry to achieve baseline separation between the parent this compound peak and all major degradation product peaks.

Protocol 2: HPLC Method for this compound Stability Testing

Objective: To quantify the amount of this compound remaining over time under specific storage conditions.

Methodology:

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for the separation of iridoid glycosides.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound (typically requires a UV scan of the pure compound).

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve prepared from a series of known concentrations of a pure this compound standard.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products Observed
0.1 M HCl8 hours60°C45%Aglycone, Sugar Moiety
0.1 M NaOH2 hoursRoom Temp20%Aglycone, Rearrangement Products
3% H₂O₂24 hoursRoom Temp70%Oxidized Aglycone
Heat72 hours80°C60%Aglycone, Sugar Moiety
UV Light (254 nm)48 hoursRoom Temp85%Photodegradation Isomers

Visualizations

Isocrenatoside_Degradation_Pathway This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base/Heat) Sugar Sugar Moiety This compound->Sugar Hydrolysis (Acid/Base/Heat) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photolysis (UV Light)

Caption: Hypothetical degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, etc.) Stock_Solution->Stress_Samples Control_Sample Prepare Unstressed Control Stock_Solution->Control_Sample HPLC_Analysis HPLC-UV Analysis Stress_Samples->HPLC_Analysis LCMS_Analysis LC-MS for Identification Stress_Samples->LCMS_Analysis Control_Sample->HPLC_Analysis Quantification Quantify Degradation HPLC_Analysis->Quantification Identify_Products Identify Degradation Products LCMS_Analysis->Identify_Products Method_Validation Validate Stability-Indicating Method Quantification->Method_Validation Identify_Products->Method_Validation

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Troubleshooting Bioassays for Novel Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isocrenatoside: Initial literature searches did not yield specific information on a compound named "this compound." This may indicate that it is a very new or proprietary compound, or that the name may be subject to different classifications. The following guide provides a comprehensive framework for troubleshooting bioassays for novel natural products in general, and the principles outlined here are fully applicable to a compound like this compound.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioactivity screening of novel natural products.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant batch-to-batch variation in my natural product extract?

A1: The chemical composition of natural product extracts can be influenced by numerous factors, leading to variability. These include the plant's genetics, geographical source, climate, harvest time, and the extraction method used.[1] For instance, different batches of an extract may have varying concentrations of the active compound(s) and other metabolites that could interfere with the assay.[2]

Q2: What are the common causes of false positives in high-throughput screening (HTS) of natural products?

A2: False positives are a significant issue in natural product screening.[3][4][5] Common causes include:

  • Compound Aggregation: Some compounds can form aggregates that sequester and inhibit proteins non-specifically.[3][5]

  • Fluorescence Interference: Many natural products are inherently fluorescent, which can interfere with fluorescence-based assays.[3][5]

  • Redox Activity: Phenolic compounds, which are abundant in plants, can have redox activity that interferes with assay reagents.[3]

  • Membrane Disruption: Certain compounds may disrupt cell membranes, leading to non-specific cytotoxicity in cell-based assays.[3][5]

Q3: How can I distinguish between a true bioactive hit and a false positive?

A3: It is crucial to perform secondary and orthogonal assays. An orthogonal assay measures the same endpoint but with a different technology or principle. For example, if an initial hit is from a fluorescence-based assay, a follow-up could be a label-free or absorbance-based assay. Also, dose-response curves that are steep or have a bell shape may indicate non-specific activity or compound aggregation.[3]

Q4: My results are not reproducible between experiments. What should I check?

A4: Lack of reproducibility is a common challenge.[1] Key areas to investigate include:

  • Cell-Based Assays: Ensure consistency in cell line passage number, cell density, and growth phase.[6][7] Immortalized cell lines, in particular, can yield inconsistent results.[7]

  • Reagent Stability: Verify the proper storage and handling of all reagents, as improper conditions can lead to degradation.[6][8]

  • Standardization: Use standardized protocols and reference standards to minimize variability between assays and laboratories.[9][10]

  • Solvent Effects: Ensure that the solvent used to dissolve the natural product (e.g., DMSO) is at a final concentration that does not affect the assay.

Q5: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to natural products?

A5: PAINS are chemical compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[3][5] While initially identified in synthetic compound libraries, many natural products can behave as PAINS due to their chemical structures, which may contain reactive functional groups. It is important to be aware of common PAINS substructures when evaluating hits from a screen.[3]

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution
High background signal in fluorescence/luminescence assay The natural product is inherently fluorescent or luminescent.1. Run a control plate with the compound but without the assay reagents to measure its intrinsic signal.2. Subtract the background signal from the experimental wells.3. If interference is high, consider an alternative, non-optical assay format (e.g., colorimetric or label-free).
Cell death observed at all tested concentrations The compound is highly cytotoxic, or the initial stock solution was prepared at a toxic concentration of solvent (e.g., DMSO).1. Perform a wider range of serial dilutions, starting from much lower concentrations.2. Ensure the final solvent concentration in the assay is well below the tolerance level for your cell line (typically <0.5% for DMSO).3. Check for precipitation of the compound at higher concentrations, which can cause physical stress to cells.
No dose-response relationship observed The compound may be inactive, or the concentration range tested is not appropriate. The compound may have precipitated out of solution.1. Test a broader range of concentrations.2. Visually inspect the wells for any signs of compound precipitation.3. Verify the solubility of the compound in the assay medium.
Results are inconsistent across the microplate (e.g., "edge effects") Evaporation from the outer wells of the plate, or temperature gradients across the plate during incubation.1. Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.2. Ensure uniform temperature during incubation by using a validated incubator and allowing plates to equilibrate to room temperature before adding reagents.
Sudden loss of activity of a previously active extract Degradation of the active compound(s) in the extract due to improper storage (e.g., exposure to light, temperature fluctuations).1. Store extracts in small, single-use aliquots at -80°C and protect from light.2. Re-test a fresh aliquot of the extract to confirm the loss of activity.

Quantitative Data Presentation

Due to the lack of specific data for this compound, the following table presents representative quantitative data for a well-known natural product, Quercetin , to illustrate how such data should be structured.

Bioassay TypeCell Line / TargetTime PointIC50 ValueReference
Anti-proliferative (MTT Assay) A549 (Lung Cancer)24h8.65 µg/ml[6]
A549 (Lung Cancer)48h7.96 µg/ml[6]
A549 (Lung Cancer)72h5.14 µg/ml[6]
H69 (Lung Cancer)72h9.18 µg/ml[6]
MCF-7 (Breast Cancer)96h200 µM[10]
Antioxidant (DPPH Scavenging) N/A (Chemical Assay)N/A19.17 µg/ml[7]
Antioxidant (H2O2 Scavenging) N/A (Chemical Assay)N/A36.22 µg/ml[7]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure for determining the effect of a novel natural product on cell viability.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Novel natural product stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the natural product in serum-free medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in a CO2 incubator, or shake on an orbital shaker for 15 minutes.[11] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Many natural products exert their effects by modulating cellular signaling pathways. The Nrf2/ARE pathway is a common target, playing a key role in the cellular defense against oxidative stress.[3][4][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Natural Product) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to sMAF sMAF sMAF->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: The Nrf2 signaling pathway for cellular antioxidant response.

Experimental Workflow Diagram

A typical workflow for screening and identifying bioactive natural products involves several key stages, from initial extraction to final characterization.

Bioassay_Workflow start Start: Plant Material Collection extract Extraction & Fractionation start->extract primary_screen Primary Bioassay (e.g., HTS) extract->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary & Orthogonal Assays hit_id->secondary_screen Active no_hit Inactive hit_id->no_hit Inactive dose_response Dose-Response & IC50 Determination secondary_screen->dose_response active_iso Bioassay-Guided Isolation of Active Compound(s) dose_response->active_iso structural_elucid Structural Elucidation (NMR, MS) active_iso->structural_elucid moa Mechanism of Action Studies structural_elucid->moa end Lead Compound moa->end

Caption: A generalized workflow for natural product drug discovery.

References

minimizing off-target effects of Isocrenatoside in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of published scientific literature on Isocrenatoside, this technical support center provides general guidance on minimizing off-target effects of small molecules in cell culture. The information presented here is based on established principles of pharmacology and cell biology and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Based on available supplier information, this compound is a natural product with the CAS number 221895-09-6, a chemical formula of C₂₉H₃₄O₁₅, and a molecular weight of 622.57[1]. There is conflicting information regarding its classification, with some sources describing it as a cyclic octapeptide that may function as an angiotensin-converting enzyme (ACE) inhibitor, while others classify it as a simple phenylpropanoid[1]. Further experimental validation is required to confirm its precise structure and mechanism of action.

Q2: What are the potential off-target effects of this compound?

A2: Currently, there is no specific information in the public domain detailing the off-target effects of this compound. Off-target effects are common for small molecules and can arise from various factors, including structural similarity to endogenous ligands, promiscuous binding to multiple proteins, or the activation of unintended signaling pathways.

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. The following troubleshooting guide provides strategies to address potential issues.

Troubleshooting Guide: Minimizing Off-Target Effects

IssuePotential CauseRecommended Solution
High Cell Toxicity or Unexpected Phenotypes at High Concentrations Off-target effects are often dose-dependent. High concentrations of a compound can lead to non-specific binding and toxicity.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations and narrow down to the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. 2. Time-Course Experiment: Evaluate the effects of this compound at different time points to identify an optimal treatment duration.
Inconsistent Results Across Experiments Cell culture conditions can significantly influence drug activity and off-target effects. Variations in cell density, passage number, and serum concentration can alter cellular responses.1. Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and serum lots for all experiments. 2. Serum Starvation: Consider serum-starving cells before treatment to reduce interference from serum components.
Observed Phenotype Does Not Align with Known On-Target Effects The observed cellular response may be due to the modulation of one or more off-target pathways.1. Use of Control Compounds: Include positive and negative control compounds in your experiments. For this compound, if the intended target is ACE, use a well-characterized ACE inhibitor as a positive control. 2. Orthogonal Assays: Employ multiple, distinct assays to measure the same biological endpoint. This can help to confirm that the observed effect is due to the intended mechanism. 3. Target Knockdown/Knockout: If the intended target of this compound is known, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the effects of this compound are diminished in these cells, it provides evidence for on-target activity.
Difficulty in Distinguishing On-Target vs. Off-Target Effects The primary challenge in small molecule research is ensuring that the observed biological effect is a direct consequence of modulating the intended target.1. Chemical Analogs: If available, test structurally related analogs of this compound that are known to be inactive against the primary target. If these analogs produce the same phenotype, it suggests an off-target effect. 2. Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to its target protein in intact cells.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability/Toxicity Assay: Assess cell viability or toxicity using a suitable assay, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration) and the optimal concentration for further experiments.

Protocol 2: Validating On-Target Effects using siRNA-mediated Target Knockdown
  • siRNA Transfection: Transfect cells with an siRNA specific to the target of this compound (if known) and a non-targeting control siRNA.

  • Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of the target protein by Western blot or qPCR.

  • This compound Treatment: Treat the remaining siRNA-transfected cells with the optimal concentration of this compound (determined from Protocol 1) and a vehicle control.

  • Phenotypic Assay: Perform your primary functional assay to assess the biological effect of this compound in both the target-knockdown and control cells.

  • Data Analysis: Compare the effect of this compound in the presence and absence of the target protein. A significantly reduced effect in the knockdown cells indicates on-target activity.

Visualizing Experimental Logic

To aid in experimental design, the following workflow outlines the process of identifying and minimizing off-target effects.

experimental_workflow cluster_0 Initial Characterization cluster_1 Off-Target Effect Investigation cluster_2 On-Target Validation cluster_3 Refined Experimentation start Start with this compound dose_response Dose-Response Curve start->dose_response time_course Time-Course Experiment dose_response->time_course phenotype_observed Unexpected Phenotype Observed time_course->phenotype_observed control_compounds Test Control Compounds phenotype_observed->control_compounds orthogonal_assays Perform Orthogonal Assays phenotype_observed->orthogonal_assays target_validation Validate On-Target Effect control_compounds->target_validation orthogonal_assays->target_validation target_knockdown Target Knockdown (siRNA/CRISPR) target_validation->target_knockdown cetsa Cellular Thermal Shift Assay (CETSA) target_validation->cetsa chemical_analogs Test Inactive Chemical Analogs target_validation->chemical_analogs refined_protocol Refined Experimental Protocol with Minimized Off-Target Effects target_knockdown->refined_protocol cetsa->refined_protocol chemical_analogs->refined_protocol

Figure 1. A logical workflow for systematically characterizing the effects of a small molecule like this compound and minimizing its off-target effects in cell culture.

Given the current lack of specific data on this compound's signaling pathway, a diagram for this is not feasible. However, if future research elucidates its mechanism of action, a signaling pathway diagram would be a valuable addition. For instance, if this compound is found to activate the Nrf2/ARE pathway, a diagram illustrating this cascade would be appropriate.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 dissociates from Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 is degraded (basal state) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Cul3->Ub prevents ubiquitination of Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Target Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Figure 2. Hypothetical signaling pathway for this compound as an activator of the Nrf2/ARE pathway, a common mechanism for compounds with antioxidant properties. This is a speculative example.

References

addressing batch-to-batch variability of Isocrenatoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocrenatoside. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a phenylethanoid glycoside. Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC29H34O15PubChem
Molecular Weight622.6 g/mol PubChem
AppearancePowderBioCrick
Purity>98%BioCrick

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the product in a sealed container in a cool and dry condition. For stock solutions, storage at temperatures below -20°C for several months is advisable.[1] As with many complex organic molecules, repeated freeze-thaw cycles should be avoided as they can contribute to degradation.

Q3: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of natural products like this compound can arise from several factors:

  • Source Material Heterogeneity: If isolated from a natural source, variations in the plant's growing conditions, harvest time, and genetic makeup can lead to different impurity profiles.

  • Extraction and Purification Processes: The complexity of isolating and purifying glycosides can lead to the co-elution of structurally similar analogs.[1] Minor changes in the purification protocol can affect the final purity and composition of the product.

  • Synthesis Complexity: For synthetically derived this compound, the multi-step nature of glycoside synthesis can introduce variability in yield, purity, and the presence of reaction byproducts.

  • Compound Stability: this compound, like other glycosides, can be susceptible to hydrolysis or other forms of degradation if not handled or stored properly.[2]

Q4: What analytical methods are recommended for quality control of this compound?

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and concentration of this compound.[3][4] When coupled with a high-resolution mass spectrometer (LC-MS), it can also aid in the identification of potential impurities or degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Batches

If you are observing significant differences in the biological effects of different batches of this compound, consider the following troubleshooting steps.

Workflow for Troubleshooting Inconsistent Biological Activity

G A Start: Inconsistent Biological Activity B 1. Confirm Experimental Consistency A->B C Cell line passage number, reagent lots, incubation times consistent? B->C D Address experimental variability C->D No E 2. Assess this compound Integrity C->E Yes D->B F Run comparative HPLC on old vs. new batch E->F G Significant differences in purity or impurity profile? F->G H Contact supplier with data for replacement/further analysis G->H Yes I 3. Evaluate Stock Solution Stability G->I No M End: Problem Identified H->M J Prepare fresh stock solution from new batch and re-run experiment I->J K Inconsistency resolved? J->K K->H No L Issue likely related to stock solution degradation. Review storage. K->L Yes L->M

Caption: Troubleshooting inconsistent biological activity.

Experimental Protocol: Comparative HPLC Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of both the old and new batches of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Dilute the stock solutions to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of the two batches. Look for differences in the main peak's retention time and area, as well as the presence of additional peaks (impurities).

    • Quantify the purity of each batch by calculating the peak area of this compound as a percentage of the total peak area.

ParameterBatch A (Old)Batch B (New)
Retention Time (min)5.25.2
Purity (%)98.595.1
Impurity 1 (%)0.83.2
Impurity 2 (%)0.71.7
Issue 2: Solubility Problems with a New Batch

If a new batch of this compound is not dissolving as expected, it could be due to slight variations in the solid-state form or the presence of insoluble impurities.

Troubleshooting Steps for Solubility Issues

  • Confirm Solvent and Concentration: Double-check that you are using the same solvent and concentration as with previous batches.

  • Gentle Warming and Sonication: Gently warm the solution to 37°C and use a sonicator to aid dissolution.[1]

  • Test Different Solvents: If the standard solvent is not effective, try a small amount in an alternative solvent.

  • Visual Inspection: After attempting to dissolve, centrifuge the sample and inspect for any insoluble particulate matter.

Signaling Pathway Considerations

The biological activity of this compound may be linked to its ability to modulate specific signaling pathways. Batch-to-batch variability in purity or the presence of active impurities could lead to off-target effects or altered pathway modulation.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_0 cluster_1 cluster_2 This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Impurity Active Impurity OffTarget Off-Target Kinase Impurity->OffTarget OffTarget->Response Altered Response

Caption: Potential impact of an active impurity on a signaling pathway.

References

Validation & Comparative

Unveiling the Target: Isocrenatoside as an Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data confirms that the cyclic octapeptide Isocrenatoside, isolated from the stems of Microtoena prainiana, functions as an inhibitor of the angiotensin-converting enzyme (ACE). This guide provides a comparative overview of this compound's activity against other ACE inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound's potential as a therapeutic agent stems from its ability to modulate the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and a subsequent reduction in blood pressure.

Comparative Analysis of ACE Inhibitors

To contextualize the activity of this compound, a comparison with established ACE inhibitors is essential. The following table summarizes the available quantitative data on the inhibitory potency of this compound and other selected ACE inhibitors.

CompoundTypeIC50 ValueSource
This compound Cyclic Octapeptide>30% inhibition at 10 µg/mL[1][2]
CaptoprilSynthetic Drug1.79-15.1 nM[3]
EnalaprilatSynthetic DrugVaries by assay[4]
LisinoprilSynthetic DrugVaries by assay
RamiprilSynthetic DrugVaries by assay[5]
Various Plant-derived PeptidesPeptidesVaries[6][7]

Note: A specific IC50 value for this compound is not yet publicly available in the reviewed literature. The provided data indicates a significant inhibitory effect at the tested concentration.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and other ACE inhibitors can be visualized through the renin-angiotensin system signaling pathway. The experimental workflow for determining ACE inhibition typically involves an in vitro assay measuring the enzymatic activity of ACE in the presence of the inhibitor.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction This compound This compound (and other ACE inhibitors) This compound->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

ACE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare ACE enzyme, substrate (e.g., HHL), and this compound solution Start->Prepare_Reagents Incubate Incubate ACE with this compound Prepare_Reagents->Incubate Add_Substrate Add substrate to initiate reaction Incubate->Add_Substrate Stop_Reaction Stop reaction after a defined time Add_Substrate->Stop_Reaction Quantify_Product Quantify the product (e.g., hippuric acid) Stop_Reaction->Quantify_Product Calculate_Inhibition Calculate percent inhibition and IC50 Quantify_Product->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: A generalized workflow for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.

Experimental Protocols

The determination of ACE inhibitory activity is crucial for validating the biological target of this compound. A commonly employed method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric Method)

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • This compound (or other inhibitors) at various concentrations

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer

2. Procedure:

  • Prepare a solution of ACE in borate buffer.

  • In a series of test tubes, pre-incubate the ACE solution with different concentrations of this compound for a specified time at 37°C. A control tube with no inhibitor should be included.

  • Initiate the enzymatic reaction by adding the HHL substrate to each tube.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid (the product of the enzymatic reaction) from the aqueous solution using ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water).

  • Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

3. Data Analysis:

  • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alternatives to this compound

The field of ACE inhibitors is well-established, with numerous synthetic drugs and naturally derived compounds available.

Synthetic ACE Inhibitors:

  • Captopril: The first clinically used ACE inhibitor.[8]

  • Enalapril, Lisinopril, Ramipril, Benazepril: Widely prescribed ACE inhibitors for hypertension and heart failure.[5][9][10][11]

Other Natural ACE Inhibitors:

  • Peptides from food sources: Peptides derived from the enzymatic hydrolysis of proteins from sources like milk, fish, and plants have shown ACE inhibitory activity.[6][7]

Other Antihypertensive Drug Classes: For a broader perspective, other classes of antihypertensive drugs that do not target ACE include:

  • Angiotensin II Receptor Blockers (ARBs): These drugs block the action of angiotensin II at its receptor.[12]

  • Beta-blockers: These medications reduce the heart rate and the heart's output of blood.[13]

  • Calcium Channel Blockers: These drugs relax and widen blood vessels by affecting the muscle cells in the arterial walls.[13]

  • Diuretics: These agents help the body get rid of excess sodium and water.[12][13]

References

Evaluating Novel Anti-Inflammatory Compounds: A Comparative Guide to Known NF-κB and MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the discovery and evaluation of novel therapeutic compounds are paramount. This guide provides a framework for comparing the efficacy of a new chemical entity, here exemplified by the hypothetical "Isocrenatoside," against well-established inhibitors of the pro-inflammatory NF-κB and MAPK signaling pathways. By understanding the mechanisms and potencies of known inhibitors, researchers can effectively benchmark the performance of novel molecules.

Introduction to Key Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory response.[1] Dysregulation of these pathways is a common feature in many pathological conditions, making them attractive targets for therapeutic intervention.[2][3]

The NF-κB pathway plays a critical role in immunity, inflammation, and cell survival.[1][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.[4]

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6] This pathway is often hyperactivated in various cancers, contributing to uncontrolled cell growth.[7][8] Key components of this pathway include RAF, MEK, and ERK, which are sequentially phosphorylated and activated.[2]

Comparative Efficacy of Known Inhibitors

To effectively assess a novel compound, its inhibitory potential must be compared against established benchmarks. The following tables summarize the efficacy of several well-characterized inhibitors of the NF-κB and MAPK pathways.

Table 1: Comparison of Known NF-κB Inhibitors
InhibitorTargetCell LineIC50Experimental AssayReference
BortezomibProteasomeVarious~7 nMNF-κB reporter assay[5]
EmetineIκBα phosphorylationHeLa130 nMNF-κB reporter assay[5]
Sunitinib malateIκBα phosphorylationHeLa2.1 µMNF-κB reporter assay[5]
BithionolIκBα phosphorylationHeLa2.7 µMNF-κB reporter assay[5]
NarasinIκBα phosphorylationHeLa3.0 µMNF-κB reporter assay[5]
Table 2: Comparison of Known MAPK Pathway Inhibitors
InhibitorTargetCell LineIC50Experimental AssayReference
MRTX0902SOS1MKN1 (KRAS amplified)39.6 nMpERK inhibition[9]
PD184352MEKH295R (Adrenocortical carcinoma)0.1 - 10 µMCell proliferation[2]
VemurafenibBRAFBRAF-mutant melanomaVariesSynergy with statins[7][8]
SelumetinibMEKBRAF-mutant melanomaVariesSynergy with statins[7][8]

Experimental Protocols

Detailed and reproducible experimental design is crucial for the accurate assessment of inhibitor efficacy.

NF-κB Reporter Gene Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a reporter plasmid containing a β-lactamase gene under the control of an NF-κB response element.

  • Treatment: Following transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) or known inhibitors for 1 hour.

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or Interleukin-1β (IL-1β), for 5 hours.

  • Detection: The expression of β-lactamase is measured using a commercially available substrate, and the luminescence is quantified to determine the level of NF-κB activation.[5]

Western Blot for IκBα Phosphorylation

This technique is used to determine if an inhibitor blocks the phosphorylation of IκBα, a key step in NF-κB activation.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound and a stimulant as described above.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα and total IκBα.

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

pERK Inhibition Assay

This assay measures the inhibition of ERK phosphorylation, a downstream effector of the MAPK pathway.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines with known MAPK pathway mutations (e.g., MKN1) are treated with varying concentrations of the test compound.

  • Protein Extraction and Western Blot: Cell lysates are prepared and subjected to Western blotting as described above, using primary antibodies against phosphorylated ERK (pERK) and total ERK.

  • Quantification: The intensity of the pERK bands is quantified and normalized to the total ERK bands to determine the IC50 value of the inhibitor.[9]

Visualizing Inhibition: Signaling Pathways

The following diagrams illustrate the points of intervention for inhibitors within the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation (Inhibited by Emetine, Sunitinib, Bithionol) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation (Inhibited by Bortezomib) NFkB_active NF-κB DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB signaling pathway and points of inhibition.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 Activation (Inhibited by MRTX0902) RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP GEF activity RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation (Inhibited by Vemurafenib) ERK ERK MEK->ERK Phosphorylation (Inhibited by PD184352, Selumetinib) Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Proliferation, Survival Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway and points of inhibition.

By utilizing this comparative framework, researchers can systematically evaluate the efficacy and mechanism of action of novel compounds like "this compound." This structured approach, incorporating quantitative data, detailed protocols, and clear visual representations of signaling pathways, will facilitate a more objective and thorough assessment of new therapeutic candidates.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer effects of acteoside (also known as verbascoside) and an extract of Orobanche crenata, which contains crenatoside, on the human breast adenocarcinoma cell line, MCF-7. While both acteoside and crenatoside are phenylpropanoid glycosides found in O. crenata, current research provides more extensive data on the isolated acteoside. This comparison summarizes the available experimental data to inform further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of acteoside and the Orobanche crenata leaf extract on MCF-7 cells. It is important to note that the data for crenatoside is derived from the activity of the whole plant extract and not from the purified compound.

Compound/ExtractCancer Cell LineAssayKey FindingsIC50 Value(s)Citations
Acteoside (Verbascoside) MCF-7MTT / CCK-8Time-dependent cytotoxicity observed.0.127 µM (24h), 0.2174 µM (48h), 0.2828 µM (72h)[1][2]
MCF-7SRBDose-dependent cytotoxic activity.134.83 µg/mL[3]
MCF-7Caspase 3/7 AssayInduction of apoptosis.-[3]
Orobanche crenata Leaf Extract (containing Crenatoside) MCF-7MTTDose-dependent reduction in cell viability.Not determined for pure crenatoside. Extract showed significant inhibition at 150 µg/mL.[4]

Note: The variability in IC50 values for Acteoside across different studies can be attributed to differences in experimental protocols, including the specific cytotoxicity assay used (e.g., MTT vs. SRB) and the duration of compound exposure.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the reported findings.

Cell Culture and Maintenance

The MCF-7 human breast adenocarcinoma cell line was cultured in Roswell Park Memorial Institute (RPMI)-1640 medium or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

a) MTT and CCK-8 Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the Cell Counting Kit-8 (CCK-8) assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates at a specified density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., acteoside from 0.1 to 100 µM) or the plant extract.

    • Cells are incubated for specified time periods (e.g., 24, 48, and 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for an additional 3-4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[5]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

    • After the incubation period, cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed and stained with 0.4% SRB solution.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a Tris base solution.

    • Absorbance is measured at approximately 515 nm.

    • The IC50 value is determined from the dose-response curve.[3]

Apoptosis Detection

Caspase 3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates and treated with the IC50 concentration of the test compound.

    • After incubation, a luminogenic substrate for caspase-3 and -7 is added to the wells.

    • The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which generates a luminescent signal.

    • Luminescence is measured using a plate-reading luminometer.

    • An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.[3]

Signaling Pathway Analysis: Acteoside-Induced Apoptosis

Acteoside has been shown to induce apoptosis in MCF-7 cells through the intrinsic pathway. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[3][6] The diagram below illustrates the proposed signaling pathway for acteoside-induced apoptosis.

Acteoside_Apoptosis_Pathway cluster_0 Acteoside Acteoside (Verbascoside) MCF7 MCF-7 Cell Acteoside->MCF7 Treatment ROS ↑ Reactive Oxygen Species (ROS) MCF7->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Bcl2 ↓ Bcl-2 CytoC Cytochrome c Release Mito->CytoC Bax->CytoC Promotes Bcl2->CytoC Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Proposed apoptotic pathway of Acteoside in MCF-7 cells.

This pathway highlights key molecular events, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[7]

References

In Vivo Anti-Inflammatory Effects of Isocrenatoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo validation of the anti-inflammatory effects of Isocrenatoside. To date, no specific studies documenting its efficacy in living organisms have been published. This absence of data precludes a direct comparison with other anti-inflammatory agents based on in vivo experimental evidence.

While the user's request for a detailed comparison guide with experimental data, protocols, and pathway visualizations for this compound cannot be fulfilled due to the lack of available research, this report aims to provide a framework for how such a guide could be structured once the necessary in vivo data becomes available. Furthermore, we will touch upon the general mechanisms of inflammation and the common methodologies used to assess anti-inflammatory compounds in vivo, which would be relevant for future studies on this compound.

Understanding the Inflammatory Cascade: Key Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves a cascade of signaling pathways that lead to the production of inflammatory mediators. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: In unstimulated cells, NF-κB proteins are kept inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[2] This allows NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][3]

MAPK Signaling Pathway: The MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[4][5] Extracellular signals activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs, such as ERK, JNK, and p38.[4][6] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to the regulation of inflammatory gene expression.[6][7]

Below are conceptual diagrams of these pathways, which would be populated with specific data points from this compound research if it were available.

NF_kB_Pathway cluster_nucleus receptor Inflammatory Stimuli Receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Gene Transcription nucleus->genes induces

Figure 1. Conceptual diagram of the NF-κB signaling pathway.

MAPK_Pathway cluster_nucleus stimuli Extracellular Stimuli MAPKKK MAPKKK stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates transcription_factors Transcription Factors MAPK->transcription_factors activates nucleus Nucleus transcription_factors->nucleus genes Inflammatory Gene Expression nucleus->genes regulates

Figure 2. Conceptual diagram of the MAPK signaling pathway.

Standard In Vivo Models for Assessing Anti-Inflammatory Activity

To evaluate the potential of a compound like this compound, researchers typically employ established animal models of inflammation. These models allow for the quantitative assessment of anti-inflammatory effects and provide insights into the underlying mechanisms.

A common workflow for in vivo anti-inflammatory studies is depicted below.

Experimental_Workflow acclimatization Animal Acclimatization grouping Grouping and Baseline Measurement acclimatization->grouping treatment Treatment Administration (this compound / Vehicle / Positive Control) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan, LPS) treatment->induction evaluation Evaluation of Inflammatory Parameters induction->evaluation analysis Biochemical and Histopathological Analysis evaluation->analysis

Figure 3. General experimental workflow for in vivo anti-inflammatory studies.

Common In Vivo Models:
  • Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response, allowing for the measurement of edema (swelling) over time. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[8]

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administering LPS to animals can induce a systemic inflammatory response, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Measuring the levels of these cytokines in the blood or tissues of treated animals is a key indicator of anti-inflammatory efficacy.

Data Presentation: A Template for Future this compound Research

Once in vivo studies on this compound are conducted, the quantitative data would be summarized in tables for easy comparison. Below are template tables that could be used to present such findings.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (ml) at 1hPaw Volume (ml) at 3hPaw Volume (ml) at 5h% Inhibition of Edema at 5h
Vehicle Control-
This compound
Positive Control (e.g., Indomethacin)

Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/ml)IL-6 (pg/ml)IL-1β (pg/ml)
Vehicle Control-
LPS Control-
This compound + LPS
Positive Control + LPS

Experimental Protocols: A Glimpse into Future Methodologies

Detailed experimental protocols are crucial for the reproducibility of scientific findings. For future in vivo studies on this compound, the methodologies would need to be clearly described.

Example Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-220g) would be used. They would be housed under standard laboratory conditions with free access to food and water.

  • Grouping and Treatment: Animals would be randomly divided into groups (n=6): a vehicle control group, this compound treatment groups (at various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg). The treatments would be administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 ml of 1% carrageenan solution in saline would be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume would be measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema would be calculated for each group relative to the control group. Statistical analysis would be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

While the current body of scientific literature does not contain in vivo studies on the anti-inflammatory effects of this compound, this guide provides a comprehensive framework for how such research could be structured and presented. The elucidation of its effects on key inflammatory pathways like NF-κB and MAPK, coupled with quantitative data from established in vivo models, will be crucial in determining its potential as a novel anti-inflammatory agent. Researchers, scientists, and drug development professionals are encouraged to undertake such studies to fill this critical knowledge gap.

References

A Comparative Guide to the Anti-Inflammatory and Anti-Fibrotic Mechanisms of Isookanin and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation and fibrosis are key pathological processes in a wide range of chronic diseases. While the originally requested compound, "Isocrenatoside," could not be definitively identified in the current scientific literature, this guide provides a comprehensive cross-validation of the mechanisms of action for a representative and well-studied natural compound, Isookanin , known for its potent anti-inflammatory properties. This guide objectively compares Isookanin's performance with other notable anti-inflammatory and anti-fibrotic agents, including the natural compound Sulforaphane and the clinically approved anti-fibrotic drugs Pirfenidone and Nintedanib . By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Therapeutic Agents

This guide focuses on the mechanistic comparison of four compounds that modulate inflammatory and fibrotic pathways:

  • Isookanin: A flavonoid phytochemical isolated from Bidens pilosa, which has demonstrated significant anti-inflammatory effects.[1]

  • Sulforaphane: An isothiocyanate found in cruciferous vegetables, known for its antioxidant and anti-inflammatory properties.[2][3]

  • Pirfenidone: An anti-fibrotic drug approved for the treatment of idiopathic pulmonary fibrosis (IPF), which also exhibits anti-inflammatory effects.[4][5][6]

  • Nintedanib: A tyrosine kinase inhibitor approved for IPF, which targets key receptors involved in fibrogenesis.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and anti-fibrotic effects of the selected compounds. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity
CompoundTargetCell LineStimulusOutcomeIC50 / % InhibitionReference
Isookanin NO ProductionRAW 264.7LPS (100 ng/mL)Inhibition of Nitric Oxide72% inhibition at 10 µg/mL[1]
PGE2 ProductionRAW 264.7LPS (100 ng/mL)Inhibition of Prostaglandin E257% inhibition at 10 µg/mL[1]
TNF-α ProductionTHP-1LPSInhibition of TNF-αDose-dependent reduction[1]
IL-6 ProductionTHP-1LPSInhibition of IL-6Dose-dependent reduction[1]
IL-1β ProductionTHP-1LPSInhibition of IL-1βDose-dependent reduction[1]
Sulforaphane NO ProductionRAW 264.7LPSInhibition of Nitric OxideIC50 = 7.14 µM[3]
TNF-α ProductionRAW 264.7LPSInhibition of TNF-α32% inhibition at 5 µM[2]
IL-6 ProductionRAW 264.7LPSInhibition of IL-631% inhibition at 5 µM[2]
IL-1β ProductionRAW 264.7LPSInhibition of IL-1β53% inhibition at 5 µM[2]
Pirfenidone TNF-α ReleaseAlveolar MacrophagesLPSInhibition of TNF-αDose-dependent suppression (0.10 & 0.30 mg/ml)[6]
IL-1β ReleaseAlveolar MacrophagesLPSInhibition of IL-1βDose-dependent suppression (0.10 & 0.30 mg/ml)[6]
IL-10 ReleaseAlveolar MacrophagesLPSInhibition of IL-10Dose-dependent suppression (0.10 & 0.30 mg/ml)[6]
Nintedanib IL-1β SecretionM1 Macrophages-Reduction of IL-1βDose-dependent reduction[7]
IL-8 SecretionM1 Macrophages-Reduction of IL-8Dose-dependent reduction[7]
IL-10 SecretionM1 Macrophages-Reduction of IL-10Dose-dependent reduction[7]
Table 2: Anti-fibrotic Activity
CompoundTargetCell LineStimulusOutcomeIC50 / % InhibitionReference
Pirfenidone M2 Marker ExpressionNR8383 (Rat Alveolar Macrophages)IL-4 + IL-13Reduction of M2 markersSignificant reduction at >10 µg/ml[4]
TGF-β1 LevelsNR8383IL-4 + IL-13Reduction of TGF-β1Dose-dependent reduction at >10 µg/ml[4]
Nintedanib PDGFRα AutophosphorylationBA/F3-Inhibition of PDGFRαIC50 = 41 nM[8]
PDGFRβ AutophosphorylationBA/F3-Inhibition of PDGFRβIC50 = 58 nM[8]
FGFR1 AutophosphorylationBA/F3-Inhibition of FGFR1IC50 = 300-1000 nM[8]
VEGFR2 AutophosphorylationBA/F3-Inhibition of VEGFR2IC50 = 46 nM[8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anti-fibrotic effects of these compounds are mediated through their modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by stimuli such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_NFkB_complex Inactive Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes induces Isookanin Isookanin Isookanin->IKK inhibits Sulforaphane Sulforaphane Sulforaphane->NFkB_active inhibits translocation

NF-κB Signaling Pathway and Points of Inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another crucial regulator of inflammation. Activation of this pathway leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases activates p38 p38 MAPK Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates p_p38 p-p38 p_JNK p-JNK AP1 AP-1 p_p38->AP1 activates p_JNK->AP1 activates Inflammatory_Genes Inflammatory Gene Expression (COX-2, Cytokines) AP1->Inflammatory_Genes induces Isookanin Isookanin Isookanin->p38 inhibits phosphorylation Isookanin->JNK inhibits phosphorylation Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Pre-treatment with Test Compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Incubation Incubation (24h) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokine Measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein Phosphorylation) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Structure-Activity Relationship (SAR) of Isocrenatoside Analogs and Other Phenylpropanoid Glycosides as ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Isocrenatoside and its analogous phenylpropanoid glycosides concerning their inhibitory activity against the Angiotensin-Converting Enzyme (ACE). This compound, a phenylpropanoid glycoside, has been identified as an inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. Understanding the SAR of this class of compounds is crucial for the rational design of novel and potent antihypertensive agents.

Comparative Analysis of ACE Inhibitory Activity

While direct SAR studies on a wide range of this compound analogs are limited in publicly available literature, research on other phenylpropanoid glycosides provides valuable insights into the structural features crucial for ACE inhibition. The following table summarizes the ACE inhibitory activity (IC50 values) of this compound and several related phenylpropanoid glycosides isolated from various plant sources.

CompoundSource OrganismIC50 (µM)Reference
ActeosideClerodendron trichotomum373±9.3 µg/ml[1]
Leucosceptoside AClerodendron trichotomum423±18.8 µg/ml[1]
MartynosideClerodendron trichotomum524±28.1 µg/ml[1]
Acteoside IsomerClerodendron trichotomum376±15.6 µg/ml[1]
IsomartynosideClerodendron trichotomum505±26.7 µg/ml[1]
Plantainoside DPlantago asiatica2.17 mM[2]
IsoacteosidePlantago asiatica2.46 mM[2]
PlantamajosidePlantago asiatica2.47 mM[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between different studies. The data from Clerodendron trichotomum is presented in µg/ml and would require conversion for direct molar comparison.

Studies on a broader range of phenolic compounds, including flavonoids and phenolic acids, have further elucidated the SAR for ACE inhibition. Key structural features that influence activity include the number and position of hydroxyl groups on the aromatic rings and the nature of the glycosidic linkages.[3][4] For instance, the presence of a catechol (3,4-dihydroxy) moiety in the B-ring of flavonoids is often associated with enhanced inhibitory activity.[3]

Signaling Pathway: The Renin-Angiotensin System (RAS)

ACE is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[5] Inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The following diagram illustrates the classical RAS pathway and the site of action of ACE inhibitors.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor This compound & Analogs (ACE Inhibitor) ACE_Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound analogs on ACE.

Experimental Protocols

The determination of ACE inhibitory activity is a critical step in the evaluation of potential antihypertensive compounds. A variety of in vitro assays are available, with the most common methods involving the spectrophotometric or fluorometric quantification of a product formed by ACE-catalyzed hydrolysis of a specific substrate.

General Experimental Workflow for ACE Inhibition Assay

The following diagram outlines a typical workflow for screening compounds for ACE inhibitory activity.

ACE_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL or FAPGG) - Buffer (e.g., Borate or Phosphate) - Test Compounds (Analogs) - Positive Control (e.g., Captopril) start->prep_reagents incubation Incubation: Mix ACE, Buffer, and Test Compound/Control. Pre-incubate. prep_reagents->incubation add_substrate Add Substrate to initiate reaction. incubation->add_substrate reaction Enzymatic Reaction: Incubate at 37°C. add_substrate->reaction stop_reaction Stop Reaction (e.g., add HCl or heat). reaction->stop_reaction detection Detection of Product: - Spectrophotometry (e.g., measure hippuric acid at 228 nm) - Fluorometry stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro ACE inhibitory activity of test compounds.

Detailed Method for Spectrophotometric ACE Inhibition Assay

This protocol is a synthesized example based on common methodologies.[6]

1. Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO, water)

  • Positive control: Captopril

  • Microplate reader or spectrophotometer

2. Preparation of Solutions:

  • Prepare a stock solution of ACE in a suitable buffer.

  • Prepare a stock solution of HHL in borate buffer.

  • Prepare serial dilutions of the test compounds and captopril.

3. Assay Procedure:

  • To a microplate well or microcentrifuge tube, add the following in order:

    • 50 µL of the test compound dilution (or buffer for control, or captopril for positive control).

    • 50 µL of the ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of the HHL solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried hippuric acid in a suitable volume of deionized water or buffer.

  • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

4. Calculation of Inhibition and IC50:

  • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with buffer instead of inhibitor) and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The available data, primarily from related phenylpropanoid glycosides, suggests that this class of natural products represents a promising scaffold for the development of novel ACE inhibitors. The key structural determinants for activity appear to be the nature and substitution pattern of the phenolic moieties, with multiple hydroxyl groups generally favoring inhibition. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to precisely define the SAR and to optimize the ACE inhibitory potency. The experimental protocols and pathway information provided in this guide offer a framework for researchers to pursue these investigations.

References

Independent Verification of Isocrenatoside's Reported Effects on Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported angiotensin-converting enzyme (ACE) inhibitory effects of Isocrenatoside, a cyclic octapeptide, with established synthetic ACE inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the independent verification of this compound's therapeutic potential.

Executive Summary

This compound, a cyclic octapeptide isolated from the stems of Microtoena prainiana, has been reported to be a potent inhibitor of angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. This guide compares the available data on this compound's ACE inhibitory activity with that of two widely used synthetic ACE inhibitors, Captopril and Lisinopril.

Comparison of ACE Inhibitory Activity

The following table summarizes the available quantitative data on the ACE inhibitory activity of this compound, Captopril, and Lisinopril. It is important to note that a direct IC50 value for this compound was not found in the public domain. However, its high inhibitory efficiency at a given concentration suggests significant potency.

CompoundTypeSource/OriginReported ACE Inhibitory Activity (IC50)Notes
This compound Cyclic OctapeptideMicrotoena prainiana (stems)99.3% inhibition at 1 mg/mLSpecific IC50 value not reported in the reviewed literature.
Captopril Synthetic DipeptideChemical Synthesis~6 nM - 35 nMOne of the first synthetic ACE inhibitors developed.
Lisinopril Synthetic DipeptideChemical Synthesis~1.9 nMA commonly prescribed ACE inhibitor with a long duration of action.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP (Sodium & Water Retention) ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction->IncreasedBP This compound This compound & other ACE Inhibitors This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.

Experimental Protocols

The following is a generalized protocol for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay, based on commonly cited methodologies. This protocol can be adapted for the verification of this compound's ACE inhibitory activity.

In Vitro ACE Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3

  • Test Compound (this compound)

  • Positive Control: Captopril or Lisinopril

  • Stopping Reagent: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in the assay buffer to a final concentration of 2 mU/mL.

    • Prepare a stock solution of the substrate HHL in the assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Quantification of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the reaction mixture and vortex thoroughly.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer (containing hippuric acid) to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a suitable volume of mobile phase (for HPLC) or water (for spectrophotometry).

    • Quantify the amount of hippuric acid produced by measuring the absorbance at 228 nm or by integrating the peak area using HPLC.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance/peak area of the control (no inhibitor).

      • A_sample is the absorbance/peak area in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Buffers - Test Compound Dilutions Preincubation Pre-incubate ACE with Test Compound (37°C) Reagents->Preincubation Reaction Add HHL Substrate & Incubate (37°C) Preincubation->Reaction Stop Stop Reaction (add HCl) Reaction->Stop Extraction Extract Hippuric Acid with Ethyl Acetate Stop->Extraction Quantification Quantify Hippuric Acid (Spectrophotometry/HPLC) Extraction->Quantification Calculation Calculate % Inhibition and IC50 Value Quantification->Calculation

Caption: Workflow for a typical in vitro ACE inhibition assay.

References

Isocorydine and Its Derivatives: A Comparative Analysis of Therapeutic Index Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Preclinical Efficacy and Toxicity of Isocorydine Compounds Versus Standard Cancer Drugs.

The quest for novel anti-cancer agents with improved therapeutic indices remains a cornerstone of oncological research. Isocorydine, an aporphine alkaloid, and its synthetic derivatives have emerged as promising candidates, demonstrating notable cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the preclinical therapeutic index of isocorydine and its derivatives against established chemotherapeutic drugs—cisplatin, doxorubicin, paclitaxel, and 5-fluorouracil—across various cancer types, including lung, gastric, liver, and oral squamous cell carcinoma.

At a Glance: Comparative Cytotoxicity and Toxicity

The therapeutic index (TI) of a drug is a critical measure of its safety, representing the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety. In preclinical studies, this is often estimated by comparing the 50% lethal dose (LD50) in animal models to the 50% effective dose (ED50) or, in in-vitro studies, by comparing cytotoxicity towards normal versus cancerous cells.

The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) in various cancer cell lines and the median lethal dose (LD50) in mice for isocorydine, its derivatives, and standard chemotherapeutic agents. It is important to note that IC50 and LD50 values can vary significantly between studies due to differences in experimental conditions. Therefore, the data presented here represents a compilation of reported values to provide a comparative overview.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Isocorydine, Its Derivatives, and Standard Drugs in Various Cancer Cell Lines

CompoundA549 (Lung Carcinoma)SGC7901 (Gastric Carcinoma)HepG2 (Liver Carcinoma)Cal-27 (Oral Squamous Carcinoma)
Isocorydine ---610 µM
8-Amino-isocorydine 7.53 µM14.80 µM56.18 µM-
6a,7-dihydrogen-isocorydione 8.59 µM14.03 µM20.42 µM-
Isocorydione 197.73 µM212.46 µM186.97 µM-
Cisplatin 6.14 - 17.8 µM-7 - 25.5 µg/mL-
Doxorubicin 0.0178 - 0.61 µM-1.3 - 14.72 µg/mL-
Paclitaxel 1.35 - 11.07 nM-4.06 µM - 8.311 µM-
5-Fluorouracil --32.53 - 41 µg/mL2 µM

Note: IC50 values are presented in their reported units. Conversion may be necessary for direct comparison. The data for standard drugs often represents a range from multiple studies, reflecting experimental variability.

Table 2: Comparative In Vivo Acute Toxicity (LD50) in Mice

CompoundLD50 (mg/kg)Route of Administration
8-Amino-isocorydine 2588Intraperitoneal
Cisplatin ~10-12Intraperitoneal
Doxorubicin ~20Intraperitoneal
Paclitaxel 31.3 - 34.8Intravenous
5-Fluorouracil 250 - 500 (time-dependent)Intraperitoneal

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isocorydine, its derivatives, or standard drugs) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation and Implantation: Human cancer cells (e.g., A549, HepG2) are cultured, harvested, and suspended in a suitable medium, sometimes mixed with Matrigel. A specific number of cells (typically 1-5 x 10^6) is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal or intravenous injection).

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors are excised and weighed.

  • Toxicity Assessment: The general health of the mice, including body weight changes and any signs of toxicity, is monitored throughout the experiment.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Therapeutic_Index_Concept cluster_0 Drug Administration cluster_1 Pharmacological Effects cluster_2 Therapeutic Index Calculation Dose Dose Effective_Dose_50 ED50 (Effective Dose for 50% of population) Dose->Effective_Dose_50 Therapeutic Effect Toxic_Dose_50 TD50 (Toxic Dose for 50% of population) Dose->Toxic_Dose_50 Adverse Effect Therapeutic_Index Therapeutic Index (TI) = TD50 / ED50 Effective_Dose_50->Therapeutic_Index Toxic_Dose_50->Therapeutic_Index

Caption: Conceptual diagram illustrating the calculation of the Therapeutic Index.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with test compounds start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 3-4h add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Xenograft_Model_Workflow start Implant cancer cells into mice monitor_growth Monitor tumor growth start->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer test compounds randomize->treat monitor_efficacy Monitor tumor volume and mouse health treat->monitor_efficacy end Excise and weigh tumors at endpoint monitor_efficacy->end

Caption: General workflow for an in vivo tumor xenograft study.

Discussion and Future Directions

The compiled data suggests that isocorydine and its derivatives, particularly 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, exhibit promising in vitro anti-cancer activity, with IC50 values in the low micromolar range for several cancer cell lines. Notably, the LD50 of 8-amino-isocorydine in mice appears to be significantly higher than that of standard chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel, suggesting a potentially wider therapeutic window.

However, a direct comparison of therapeutic indices is challenging due to the lack of comprehensive and standardized preclinical data. The in vivo efficacy of isocorydine and its derivatives, in terms of an ED50 value, needs to be established to calculate a more definitive therapeutic index. Furthermore, the variability in reported IC50 values for standard drugs highlights the need for head-to-head comparative studies under identical experimental conditions.

Future research should focus on:

  • Determining the LD50 of isocorydine and its other promising derivatives in vivo.

  • Conducting in vivo efficacy studies to establish the ED50 of these compounds in relevant tumor models.

  • Performing direct comparative in vitro and in vivo studies of isocorydine derivatives against standard drugs.

  • Elucidating the detailed mechanisms of action of these compounds to identify potential biomarkers for patient stratification.

Safety Operating Guide

Prudent Disposal of Isocrenatoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of isocrenatoside, a compound intended for laboratory research, it is crucial to adhere to established protocols for chemical waste management. Due to the absence of specific disposal directives for this compound, it must be handled as a potentially hazardous substance. The following guidelines provide a comprehensive, step-by-step approach for its proper disposal, ensuring the safety of laboratory personnel and minimizing environmental impact.

When handling this compound, researchers and laboratory personnel should always operate under the assumption that the compound may possess unknown hazardous properties. Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All disposal activities involving solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

This compound: Key Data
PropertyValue
Chemical Formula C₂₉H₃₄O₁₅[1]
Molecular Weight 622.57 g/mol [1]
Physical Form Solid, Powder[1][2]
Purity >98%[2]
Intended Use For research purposes only[2]

Standard Operating Procedure for this compound Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

Waste Segregation and Collection:
  • Solid Waste:

    • Collect any unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with chemical waste, sealable, and in good condition.

    • Do not mix this compound with other chemical waste unless compatibility is confirmed.

  • Contaminated Materials:

    • Dispose of all materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and pipette tips, in the same designated solid hazardous waste container.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) in a fume hood.

    • The rinsate must be collected and treated as hazardous liquid waste.

    • After rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.[3]

Waste Labeling and Storage:
  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat sources and incompatible materials.

    • Ensure the container remains closed except when adding waste.[3]

Final Disposal:
  • Professional Disposal Service:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Disposal cluster_end Final Disposal start This compound Waste Generated assess_type Determine Waste Type start->assess_type solid_waste Unused this compound or Contaminated Solids assess_type->solid_waste Solid container_waste Empty this compound Container assess_type->container_waste Empty Container package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid store_solid Store in Designated Hazardous Waste Area package_solid->store_solid ehs_pickup Arrange for EHS/ Contractor Pickup store_solid->ehs_pickup liquid_waste Contaminated Rinsate package_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid store_liquid Store in Designated Hazardous Waste Area package_liquid->store_liquid store_liquid->ehs_pickup triple_rinse Triple-Rinse Container (Collect Rinsate) container_waste->triple_rinse triple_rinse->liquid_waste Generates deface_label Deface or Remove Label triple_rinse->deface_label dispose_container Dispose as Non-Hazardous Waste deface_label->dispose_container

Caption: Workflow for the proper segregation and disposal of this compound waste.

Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental research, detailed experimental protocols are not applicable. The provided disposal steps are based on standard best practices for laboratory chemical safety and waste management.[3][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.